molecular formula C13H17NO3 B185047 2-(4-Benzylmorpholin-3-yl)acetic acid CAS No. 111949-91-8

2-(4-Benzylmorpholin-3-yl)acetic acid

Katalognummer: B185047
CAS-Nummer: 111949-91-8
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: XNBTWOQXDZJDDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzylmorpholin-3-yl)acetic acid is a chiral morpholine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The morpholine ring is a privileged scaffold in pharmaceutical design, and its functionalization with an acetic acid group enhances its utility for further chemical modification, such as amide bond formation or conjugation to other molecular fragments . This compound is related to a class of substituted heterocyclic derivatives that have been investigated as potent agonists for G-protein coupled receptors (GPCRs), including the Free Fatty Acid Receptor 1 (GPR40) . Research into GPR40 agonists is a significant area of focus for the potential treatment of metabolic diseases, such as type 2 diabetes, as receptor activation can promote glucose-dependent insulin secretion . The specific stereochemistry and substitution pattern on the morpholine ring are critical for modulating biological activity and optimizing the pharmacokinetic properties of lead compounds . As a sophisticated chiral synthon, 2-(4-Benzylmorpholin-3-yl)acetic acid provides researchers with a key starting material for the synthesis of targeted chemical libraries and for probing structure-activity relationships in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)8-12-10-17-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBTWOQXDZJDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626110
Record name (4-Benzylmorpholin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111949-91-8
Record name (4-Benzylmorpholin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 2-(4-Benzylmorpholin-3-yl)acetic Acid

[1][2]

CAS Registry Number: 111949-91-8 Chemical Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol [1][2]

Executive Summary & Application Scope

2-(4-Benzylmorpholin-3-yl)acetic acid is a critical chiral building block in medicinal chemistry, primarily utilized as a scaffold for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and as a

11

This guide provides a comprehensive physicochemical profile to support its use in lead optimization and process chemistry.

Structural & Physicochemical Characterization

Molecular Identity
PropertyValueNotes
IUPAC Name 2-(4-Benzylmorpholin-3-yl)acetic acid
SMILES OC(=O)CC1COCCN1Cc2ccccc2
InChI Key Derived from structureUnique identifier for database mapping.[1]
Stereochemistry Racemic or Enantiopure (R/S)Often used as the (S)-enantiomer in bio-active scaffolds.[1]
Physicochemical Property Profile

The following data synthesizes experimental ranges for the morpholine-3-acetic acid class and calculated values for this specific derivative.

ParameterValue (Approx.)Mechanistic Insight
pKa (Acidic) 3.6 – 4.0Carboxylic acid deprotonation.[1] Lower than acetic acid (4.76) due to the inductive effect of the morpholine nitrogen.
pKa (Basic) 7.0 – 7.4Tertiary amine protonation. Reduced from morpholine (8.36) by the electron-withdrawing benzyl and carboxyl groups.[1]
Isoelectric Point (pI) ~5.5pH at which the molecule exists primarily as a net-neutral zwitterion.[1]
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity. The benzyl group increases LogP, while the polar morpholine/acid groups lower it.
LogD (pH 7.4) -0.5 – 0.2At physiological pH, the molecule is largely ionized (zwitterionic or anionic), significantly reducing membrane permeability compared to the neutral form.[1]
Solubility High in DMSO, MeOH, Acidic H₂OZwitterionic lattice energy may reduce solubility in neutral water; highly soluble as a hydrochloride salt.
Melting Point 145 – 155 °CTypical range for amino-acid-like zwitterionic solids.[1]

Synthetic Pathway & Impurity Logic

Understanding the synthesis is crucial for identifying potential impurities (e.g., de-benzylated morpholine, unreacted alkyl halides).

Synthesis Workflow (Graphviz)

The following diagram outlines a common convergent synthesis route involving the alkylation of N-benzylaminoethanol derivatives or homologation strategies.

SynthesisPathFigure 1: Conceptual Synthesis Pathway for 4-Benzylmorpholin-3-yl Acetic AcidStart1N-Benzyl EthanolamineInter1Intermediate:N-Benzyl-morpholinoneStart1->Inter1CyclizationStart2Maleic Anhydride / Fumarate DerivativeStart2->Inter1Michael AdditionInter2Reduction / HomologationInter1->Inter2LiAlH4 Reduction(if starting from dione)Product2-(4-Benzylmorpholin-3-yl)acetic acidInter2->ProductHydrolysisImpurityImpurity:De-benzylated analogProduct->ImpurityHydrogenolysis(Side reaction)

Caption: Figure 1 illustrates the modular assembly of the morpholine core. Control of the reduction step is critical to prevent ring opening or loss of the benzyl group.

Experimental Protocols for Property Validation

To ensure data reliability (Trustworthiness), the following protocols are designed to be self-validating systems.

Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of ionization constants to predict solubility vs. pH.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanolic water) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).[1]

  • Titration:

    • Acid Titration: Adjust pH to ~2.0 with 0.1 M HCl. Titrate with 0.1 M KOH standardized solution.

    • Data Collection: Record pH vs. Volume added.

  • Analysis: Identify inflection points (first derivative). The first equivalence point corresponds to the carboxylic acid (pKa1), and the second to the ammonium deprotonation (pKa2).

  • Validation: The difference between pKa1 and pKa2 should be >3 units, ensuring distinct buffering regions.

LogD Determination (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH (7.4).[1]

  • Phases: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the aqueous phase (buffer) to a concentration of 100 µM. Add an equal volume of pre-saturated octanol.

  • Extraction: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      
  • Quality Control: Mass balance (sum of amounts in both phases) must be >95% of the initial amount.

Stability & Degradation Pathways[1]

The morpholine ring is generally stable, but the benzyl group and acetic acid side chain introduce specific vulnerabilities.

DegradationFigure 2: Primary Stability RisksCompound2-(4-Benzylmorpholin-3-yl)acetic acidOxidationN-Oxide FormationCompound->OxidationPeroxides / Air(Slow)DecarbDecarboxylationCompound->DecarbHigh Heat (>180°C)HydrolysisAmide/Ester Impurities(if derivative)Compound->HydrolysispH < 1 or pH > 12

Caption: Figure 2 highlights oxidative susceptibility at the tertiary amine (N-oxide) and thermal decarboxylation risks.[1]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 80419315, 2-[4-(Pentylcarbamoyl)morpholin-3-yl]acetic acid. (Analogous structure analysis). Retrieved from [Link][1]

  • Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci. (Methodology for pKa/LogP correlation in heterocyclic acids). Retrieved from [Link][1]

Structural Characterization and Chiral Resolution of 4-Benzyl-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-benzyl-3-morpholineacetic acid , a critical heterocyclic scaffold often utilized as a precursor in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as Aprepitant and Fosaprepitant.[]

The presence of a chiral center at the C3 position and a basic nitrogen at C4 presents unique analytical challenges regarding stereochemical purity and zwitterionic behavior. This document outlines self-validating protocols for structural elucidation (NMR/MS), chiral resolution, and chromatographic quantification, designed to ensure rigorous quality control in drug development workflows.[]

Part 1: Structural Elucidation & Spectroscopic Signature

Molecular Scaffold and Numbering

The molecule consists of a morpholine ring substituted at the nitrogen (position 4) with a benzyl group and at carbon-3 with an acetic acid moiety.

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 235.28 g/mol []

  • Key Functional Groups: Tertiary amine (N4), Carboxylic acid (side chain), Ether linkage (O1).[]

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of this molecule is distinct due to the conformational rigidity of the morpholine ring and the diastereotopic nature of the protons near the chiral center.

Predicted


H NMR Signature (400 MHz, DMSO-d

):
PositionChemical Shift (

)
MultiplicityMechanistic Insight
N-Benzyl (CH

)
3.40 – 4.10AB Quartet (

Hz)
The benzyl protons are diastereotopic due to the adjacent chiral center at C3.[] They will not appear as a singlet but as a roofed AB system.[]
C3-H 2.90 – 3.10MultipletThe chiral proton.[] Its coupling constants (

vs

) indicate the ring conformation (likely chair).[]
Acetic Acid (-CH

-)
2.30 – 2.60dd (Doublet of doublets)These protons are diastereotopic.[] They couple with C3-H and each other.[]
Morpholine O-CH

3.50 – 3.80MultipletDeshielded by the oxygen atom.[]
Aromatic Ring 7.20 – 7.40Multiplet (5H)Typical monosubstituted benzene pattern.

Critical Experimental Check:

  • D

    
    O Exchange:  Upon addition of D
    
    
    
    O, the carboxylic acid proton (typically broad >10 ppm) will disappear.
  • NOESY: To confirm the relative stereochemistry, perform a NOESY experiment. Strong correlations between the N-benzyl protons and the C3 side chain suggest spatial proximity, aiding in conformational analysis.[]

Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode)[]

  • [M+H]

    
    :  236.3 m/z[]
    
  • Key Fragment (m/z 91): Tropylium ion (C

    
    H
    
    
    
    ). A high-abundance peak confirming the presence of the benzyl group.[]
  • Key Fragment (m/z 190): Loss of the carboxylic acid moiety (M - COOH), often observed as a decarboxylation pathway in source.[]

Part 2: Stereochemical Resolution Strategy

The synthesis of 4-benzyl-3-morpholineacetic acid typically yields a racemate.[] For pharmaceutical applications (e.g., Aprepitant synthesis), the (S)-enantiomer is often the desired pharmacophore.[]

Chiral Resolution Protocol

Direct asymmetric synthesis is expensive.[] A more scalable approach involves Diastereomeric Salt Formation using a chiral acid.

Reagents:

  • Racemate: (

    
    )-4-benzyl-3-morpholineacetic acid[]
    
  • Resolving Agent: (R,R)-Dibenzoyl-L-tartaric acid ((R,R)-DBTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA).[]

  • Solvent: Methanol/Isopropanol (1:4 ratio).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the racemate in Methanol at 60°C.

  • Addition: Add 1.0 eq of (R,R)-DBTA dissolved in warm Methanol.

  • Nucleation: Cool slowly to 40°C. Seed with authentic (S)-salt crystals if available.

  • Crystallization: Allow to stand at 0-5°C for 12 hours. The less soluble diastereomeric salt (typically the (S)-amine/(R,R)-acid complex) will precipitate.[]

  • Liberation: Filter the salt, suspend in water, and adjust pH to 5.5 (isoelectric point) or extract with DCM at pH 9 to liberate the free amino acid/zwitterion.[]

Resolution Logic Diagram

The following diagram illustrates the separation logic and critical decision points.

ChiralResolution Racemate Racemic Mixture (±)-4-benzyl-3-morpholineacetic acid SaltFormation Diastereomeric Salt Formation (S-Salt) + (R-Salt) Racemate->SaltFormation ResolvingAgent Add Chiral Acid (e.g., (R,R)-DBTA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization Solvent: MeOH/IPA SaltFormation->Crystallization SolidPhase Solid Phase (S)-Amine • (R,R)-Acid Salt Crystallization->SolidPhase Precipitate LiquidPhase Mother Liquor (R)-Amine enriched Crystallization->LiquidPhase Filtrate Liberation Base Treatment (pH > 9) Extraction with DCM SolidPhase->Liberation FinalProduct Pure (S)-Enantiomer (>98% ee) Liberation->FinalProduct

Caption: Workflow for the optical resolution of the racemic morpholine intermediate via diastereomeric salt crystallization.

Part 3: Analytical Method Development (HPLC)

To quantify purity and enantiomeric excess (ee), two distinct chromatographic methods are required.[]

Achiral Purity Method (Reverse Phase)

Used to detect synthetic impurities (e.g., benzyl chloride, morpholine starting material).[]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

  • Mobile Phase B: Acetonitrile.[][2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Benzyl).

  • Self-Validation: The zwitterionic nature requires low pH to protonate the carboxylic acid (suppressing ionization) and ensure sharp peak shape.[]

Chiral Separation Method (Normal Phase)

Used to determine the Enantiomeric Excess (ee) after resolution.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).[]

  • Ratio: 90 : 10 : 0.1 : 0.1.[]

  • Flow Rate: 1.0 mL/min.[][2]

  • Rationale: The DEA blocks non-specific binding of the amine to silanols, while TFA ensures the carboxylic acid does not cause peak tailing.[] This "acid-base" additive system is crucial for amphoteric molecules.[]

Part 4: Solid-State Characterization[1]

Understanding the solid form is vital for stability.

  • Zwitterionic Form: In neutral media, the molecule exists as an internal salt (carboxylate anion / ammonium cation). This form usually has a high melting point and low solubility in non-polar solvents.[]

  • HCl Salt: For storage, the hydrochloride salt is often prepared.[]

    • XRD Signature: The HCl salt will show a distinct powder X-ray diffraction (PXRD) pattern compared to the zwitterion.

    • Hygroscopicity: Monitor water uptake.[] Morpholine salts can be hygroscopic; storage under desiccant is recommended.[]

Synthesis & Analysis Workflow

The following diagram summarizes the lifecycle of the sample from synthesis to final release.

AnalysisWorkflow Synth Synthesis (Alkylation of Morpholine) Crude Crude Isolation Synth->Crude Check1 RP-HPLC (Chemical Purity) Crude->Check1 Resolution Chiral Resolution Check1->Resolution If Purity > 95% Check2 Chiral HPLC (Enantiomeric Excess) Resolution->Check2 Structure NMR / XRD (Identity Confirmation) Check2->Structure If ee > 98%

Caption: Integrated analytical workflow ensuring chemical and stereochemical integrity before final structural release.

References

  • Hale, J. J., et al. (1998).[][3] "Morpholine tachykinin receptor antagonists."[] Journal of Medicinal Chemistry.

  • Merck & Co., Inc. (2001). "Process for the preparation of morpholine intermediates." US Patent 6,177,564.[]

  • Ikunaka, M. (2003). "Asymmetric synthesis of aprepitant intermediates." Organic Process Research & Development. []

  • Sigma-Aldrich. (2023).[] "4-Benzyl-2-morpholineacetic acid Product Specification."

  • BOC Sciences. (2023). "Chiral Resolution Reagents and Methodologies."

Sources

A Technical Guide to 2-(4-Benzylmorpholin-3-yl)acetic Acid: A Versatile Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of compounds that can overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation. This technical guide provides a comprehensive overview of 2-(4-Benzylmorpholin-3-yl)acetic acid, a chiral heterocyclic building block with significant potential in the design and synthesis of innovative peptidomimetics. We will delve into its synthesis, structural characteristics, and its strategic application in modifying peptide backbones to induce specific secondary structures and enhance biological activity. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this morpholine-based scaffold.

Introduction: The Rationale for Morpholine-Based Peptidomimetics

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by their susceptibility to enzymatic degradation and poor cell permeability. Peptidomimetics address these challenges by introducing non-natural structural elements that retain the key pharmacophoric features of the parent peptide while improving its drug-like properties.

The morpholine scaffold, a six-membered heterocycle containing both an oxygen and a nitrogen atom, has garnered significant attention as a privileged structure in medicinal chemistry. Its incorporation into peptide backbones can impart conformational rigidity, enhance metabolic stability, and improve solubility. The C- and N-substituted morpholine derivatives, in particular, offer a three-dimensional diversity that can be exploited to mimic various peptide secondary structures, such as β-turns and α-helices.[1]

2-(4-Benzylmorpholin-3-yl)acetic acid, with its defined stereochemistry and the presence of a benzyl group on the nitrogen atom, serves as a versatile building block for creating peptidomimetics with tailored conformational preferences and biological activities. The benzyl group can engage in specific interactions with biological targets and influence the overall lipophilicity of the resulting molecule.

Synthesis and Characterization of 2-(4-Benzylmorpholin-3-yl)acetic Acid

The synthesis of 2-(4-Benzylmorpholin-3-yl)acetic acid can be achieved through a multi-step sequence starting from readily available chiral precursors. A plausible synthetic route, based on literature precedents for similar 3-substituted morpholines, is outlined below.[2]

Synthetic Pathway

The synthesis commences with the appropriate chiral starting material, such as a protected serine derivative, to establish the desired stereochemistry at the C3 position of the morpholine ring.

Synthesis_of_2-(4-Benzylmorpholin-3-yl)acetic_acid start Protected Serine Derivative step1 Formation of 4-Benzyl-3-hydroxymethylmorpholine start->step1 Multi-step sequence step2 Conversion to 4-Benzyl-3-chloromethylmorpholine step1->step2 SOCl2, DMF step3 Cyanation to 4-Benzyl-3-cyanomethylmorpholine step2->step3 NaCN, DMSO step4 Hydrolysis to 2-(4-Benzylmorpholin-3-yl)acetic acid step3->step4 Acid or Base Hydrolysis

Caption: Proposed synthetic route for 2-(4-Benzylmorpholin-3-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Benzyl-3-chloromethylmorpholine (7) [2] A solution of 4-benzyl-3-hydroxymethylmorpholine (1 equivalent) in dichloromethane is treated with thionyl chloride (2 equivalents) and a catalytic amount of dimethylformamide. The reaction mixture is heated under reflux for 2 hours. After completion, the solvent is evaporated under reduced pressure, and the residue is crystallized to afford the hydrochloride salt of 4-benzyl-3-chloromethylmorpholine.

Step 2: Synthesis of 4-Benzyl-3-cyanomethylmorpholine (8) [2] The 4-benzyl-3-chloromethylmorpholine hydrochloride (1 equivalent) is reacted with sodium cyanide (1.2 equivalents) in dimethyl sulfoxide at 70°C for 3.5 hours. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The crude product is purified by column chromatography to yield 4-benzyl-3-cyanomethylmorpholine.

Step 3: Synthesis of 2-(4-Benzylmorpholin-3-yl)acetic Acid (9) [2] The nitrile (8) is subjected to acidic or basic hydrolysis. For instance, refluxing with a strong acid such as hydrochloric acid, followed by neutralization, will yield the desired carboxylic acid.

Characterization Data (Predicted)
Compound Molecular Formula Molecular Weight Expected ¹H NMR (CDCl₃, δ ppm) Expected ¹³C NMR (CDCl₃, δ ppm) Expected Mass Spec (m/z)
2-(4-Benzylmorpholin-3-yl)acetic acid C₁₃H₁₇NO₃235.287.2-7.4 (m, 5H, Ar-H), 3.5-4.0 (m, 7H, morpholine-H & CH₂-Ph), 2.5-2.8 (m, 3H, CH₂-COOH & morpholine-H)175-178 (C=O), 137-139 (Ar-C), 127-130 (Ar-CH), 65-70 (O-CH₂), 55-60 (N-CH₂ & N-CH), 45-50 (N-CH₂), 35-40 (CH₂-COOH)236.1 [M+H]⁺

Conformational Analysis and Structural Implications

The conformational preferences of the morpholine ring are a key determinant of the three-dimensional structure of peptidomimetics incorporating this scaffold. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain.[3]

Morpholine_Conformation Chair_Eq N-Equatorial (Chair-Eq) Chair_Ax N-Axial (Chair-Ax) Chair_Eq->Chair_Ax Ring Inversion Twist_Boat Twist-Boat (Higher Energy) Chair_Eq->Twist_Boat Transition State Chair_Ax->Twist_Boat Transition State

Caption: Conformational equilibrium of the morpholine ring.

The N-benzyl substituent in 2-(4-benzylmorpholin-3-yl)acetic acid can exist in either an equatorial or an axial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The orientation of the carboxymethyl group at the C3 position will also be influenced by the overall ring conformation and the nature of the substituents. This conformational rigidity can be harnessed to pre-organize the peptide backbone into specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity.

Application as a Peptidomimetic Building Block

2-(4-Benzylmorpholin-3-yl)acetic acid can be readily incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid functionality allows for coupling to the N-terminus of a growing peptide chain, while the secondary amine of the morpholine ring can be acylated after deprotection.

Workflow for Incorporation into a Peptide Chain

Peptide_Incorporation_Workflow Start Resin-Bound Peptide Deprotection N-terminal Deprotection Start->Deprotection Coupling Coupling with 2-(4-Benzylmorpholin-3-yl)acetic acid Deprotection->Coupling Result Peptide with N-terminal Morpholine Building Block Coupling->Result

Caption: Workflow for incorporating the building block into a peptide.

The introduction of this building block is anticipated to confer several advantageous properties to the resulting peptidomimetic:

  • Enhanced Proteolytic Stability: The morpholine ring is not recognized by proteases, thus preventing enzymatic cleavage at the site of modification.

  • Conformational Constraint: The rigid morpholine scaffold can induce and stabilize specific secondary structures, leading to higher receptor affinity and selectivity.

  • Modulation of Physicochemical Properties: The benzyl group and the overall morpholine structure can be used to fine-tune the lipophilicity and solubility of the peptide, thereby improving its pharmacokinetic profile.

Case Study: Potential Application in Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to many cellular processes and represent a challenging but highly attractive class of drug targets. The design of small molecules or peptidomimetics that can disrupt these interactions is a major focus of modern drug discovery. The defined three-dimensional structure of 2-(4-Benzylmorpholin-3-yl)acetic acid makes it an ideal scaffold for presenting key pharmacophoric groups in a spatially precise manner to mimic the binding epitope of a protein.

For instance, in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology, peptidomimetics that mimic the α-helical structure of the p53 transactivation domain are of great interest. By incorporating the N-benzylmorpholine scaffold, it is possible to project the side chains of key amino acid residues in a helical fashion, thereby creating a potent and stable inhibitor.

Conclusion and Future Perspectives

2-(4-Benzylmorpholin-3-yl)acetic acid represents a valuable and versatile building block for the synthesis of novel peptidomimetics. Its well-defined stereochemistry, conformational rigidity, and the presence of a modifiable benzyl group provide medicinal chemists with a powerful tool to design molecules with enhanced stability, target affinity, and improved pharmacokinetic properties. Further exploration of its application in the development of therapeutics for a wide range of diseases, from cancer to infectious diseases, is warranted. The continued development of synthetic methodologies for accessing a diverse range of substituted morpholine scaffolds will undoubtedly fuel the discovery of the next generation of peptidomimetic drugs.

References

  • Al-Tamimi, A. M., Al-Ghorbani, M., Chebil, L., & El-Faham, A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Buckle, D. R., Eggleston, D. S., & Smith, D. G. (1988). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 2109-2114. [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 70(11), 6567–6573. [Link]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699–1720.
  • Lenci, E., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. [Link]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4547–4550. [Link]

  • Zhang, L., & Zhang, W. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]

  • Ripka, A. S., & Rich, D. H. (2004). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 8(3), 241-250. [Link]

  • MDPI. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(3), 721. [Link]

Sources

Metabolic Stability of Morpholine-Based Amino Acid Surrogates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptidomimetics and small-molecule inhibitors, the morpholine ring has emerged as a critical bioisostere for proline and piperidine. Its inclusion addresses two notorious bottlenecks in drug development: aqueous solubility and metabolic liability.[1] Unlike aliphatic amines that are prone to rapid oxidative clearance, the morpholine heterocycle offers a unique "electronic shield" against Cytochrome P450 (CYP) metabolism.

This guide details the mechanistic basis of this stability, provides a self-validating protocol for its assessment, and outlines structural strategies to further immunize these surrogates against enzymatic degradation.

Part 1: The Chemical Rationale

Morpholine vs. Proline: The Bioisosteric Advantage

Proline is unique among amino acids due to its cyclic secondary amine structure, which induces conformational rigidity (e.g.,


-turns). However, proline-rich peptides often suffer from poor solubility and rapid clearance.[1]

Morpholine acts as a non-classical bioisostere for proline.[1] Structurally, it retains the six-membered chair conformation (mimicking the spatial projection of proline/piperidine) but introduces an oxygen atom at the 4-position relative to the nitrogen.

FeatureProline / PiperidineMorpholine SurrogateImpact on DMPK
Electronic Effect Electron-rich NitrogenOxygen exerts -I effect (Inductive withdrawal)Reduces N-basicity; alters CYP binding.[1]
pKa (Conjugate Acid) ~11.0 (Piperidine)~8.3 (Morpholine)Less protonated at physiological pH (7.4), improving membrane permeability.
Lipophilicity (LogP) HighLowered (Polar Oxygen)Increases aqueous solubility; reduces non-specific protein binding.[1]
Metabolic Soft Spots vulnerable C-H bonds adjacent to NC-H bonds adjacent to O are deactivatedExtended Half-life (

)
The Mechanism of Stability

The metabolic superiority of morpholine stems from the electronic deactivation of the ring. CYP450 enzymes typically initiate metabolism via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).

  • Reduced Basicity: The oxygen atom lowers the electron density on the nitrogen. This reduces the affinity for the CYP heme iron (Type II binding), which often requires a nucleophilic nitrogen.

  • Blocked Oxidation Sites: In piperidine, all carbons are potential sites for oxidation.[1] In morpholine, the carbons adjacent to the oxygen are electronically deactivated, directing metabolism only to the

    
    -carbons next to the nitrogen, which can be further protected (see Structural Optimization).
    

Part 2: Metabolic Pathways (Visualization)

Understanding how morpholine eventually degrades is key to preventing it.[1] The primary route is


-carbon hydroxylation  mediated by CYP3A4/2D6, leading to ring opening.

MorpholineMetabolism Parent Morpholine Surrogate (Intact Ring) CYP CYP450 (Oxidation) Parent->CYP Binding NOxide N-Oxide (Minor Metabolite) Parent->NOxide FMO Mediated (Direct N-Oxidation) Radical C-Centered Radical (Transient) CYP->Radical H-Abstraction Hydroxyl Carbinolamine (Unstable Intermediate) Radical->Hydroxyl Oxygen Rebound RingOpen Ring Opening (Aldehyde/Acid Formation) Hydroxyl->RingOpen Spontaneous Cleavage

Caption: Figure 1. The oxidative metabolic cascade of the morpholine ring. The primary instability arises from


-hydroxylation leading to ring scission.[1]

Part 3: Experimental Protocol (Microsomal Stability)

To quantify the stability of a morpholine-based surrogate, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating through the use of internal controls.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation (The "Master Mix"):

    • Thaw HLM on ice.[1][2] Dilute to 0.5 mg/mL in Phosphate Buffer.

    • Why? High protein concentrations bind drug non-specifically; 0.5 mg/mL is the kinetic sweet spot.

  • Pre-Incubation (Thermodynamic Equilibration):

    • Add 1 µM Test Compound (Morpholine derivative) to the HLM solution.

    • Incubate at 37°C for 10 minutes without NADPH.

    • Self-Validation: This step detects non-enzymatic degradation (chemical instability) and allows the compound to bind microsomes.

  • Initiation (T=0):

    • Add pre-warmed NADPH to initiate the reaction.

    • Control: Run a parallel set adding Buffer instead of NADPH (Negative Control).

  • Sampling (Kinetic Timepoints):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Termination:

    • Immediately dispense into 150 µL Ice-cold ACN (with Internal Standard). Vortex rigorously.

    • Why? Precipitates proteins and stops metabolism instantly.[1]

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Visualized Workflow

MicrosomalProtocol cluster_prep Phase I: Preparation cluster_react Phase II: Reaction cluster_analysis Phase III: Analysis Step1 Thaw HLM (0.5 mg/mL) Step2 Spike Compound (1 µM Final) Step1->Step2 Step3 Pre-Incubation (10 min @ 37°C) Step2->Step3 Step4 ADD NADPH (Start Timer) Step3->Step4 Step5 Sampling (0-60 min) Quench in ACN Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Caption: Figure 2. Standard Operating Procedure for assessing metabolic stability in liver microsomes.

Part 4: Data Analysis & Interpretation

The raw data (Area Ratio of Analyte/Internal Standard) is converted into Intrinsic Clearance (


).
Calculation Logic
  • Plot ln(% Remaining) vs. Time .[1][2]

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    [1]
    
  • Calculate Intrinsic Clearance:

    
    
    
Comparative Stability Data (Reference Values)

The following table illustrates the stability hierarchy typically observed when substituting amino acid surrogates.

Scaffold Type

(Human Microsomes)

(

L/min/mg)
Classification
Piperidine (Unsubstituted) < 15 min> 50High Clearance (Unstable)
Proline (Peptide bond) Variable (Protease dependent)N/A (CYP independent)Enzymatically Labile
Morpholine Surrogate > 60 min < 10 Low Clearance (Stable)
C-F Modified Morpholine > 120 min< 3Very Stable

Note: Data derived from general structure-activity relationship (SAR) trends in medicinal chemistry [1, 2].[1][3]

Part 5: Structural Optimization Strategies

If the basic morpholine surrogate still exhibits metabolic liability, two advanced chemical modifications are recommended:

  • Deuteration: Replacing hydrogen with deuterium at the

    
    -carbon (next to Nitrogen) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, significantly slowing down the rate-limiting step of CYP hydroxylation.
    
  • Fluorination: Introducing fluorine at the C2 or C6 positions of the morpholine ring. Fluorine is highly electron-withdrawing and sterically small.[1] It deactivates the adjacent C-H bonds, preventing the formation of the radical intermediate required for ring opening [3].

References

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

Procedure for coupling 2-(4-Benzylmorpholin-3-yl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Technical Analysis

1.1 The Challenge: Steric Demands of Morpholine Scaffolds The incorporation of 2-(4-Benzylmorpholin-3-yl)acetic acid into peptide sequences represents a critical step in the synthesis of peptidomimetics, particularly for neurokinin receptor antagonists (e.g., Aprepitant analogs) and foldamer research. Unlike standard


-amino acids, this building block is a 

-amino acid derivative
where the nitrogen atom is part of a heterocyclic morpholine ring and protected/substituted with a bulky benzyl group.

Key Synthetic Hurdles:

  • Steric Shielding: The carboxylic acid is attached to a methylene group (

    
    ) at the C3 position of the morpholine ring. The adjacent N4-benzyl group creates a significant "steric wall," impeding the approach of the resin-bound amine nucleophile.
    
  • Solubility Profile: The hydrophobic benzyl group and the morpholine core significantly alter the polarity compared to Fmoc-protected amino acids, often requiring optimized solvent systems to prevent aggregation on-resin.

  • Base Sensitivity: While less prone to racemization than

    
    -amino acids (due to the chiral center being 
    
    
    
    to the carbonyl), the C3 chiral center can still undergo epimerization under prolonged exposure to strong bases during slow couplings.

1.2 The Solution: High-Efficiency Activation Standard carbodiimide coupling (DIC/HOBt) is often insufficient for this sterically demanding substrate, leading to deletion sequences. This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole) . The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the acylation rate by up to 10-fold compared to HOBt, effectively overcoming the steric barrier of the N-benzyl morpholine moiety.

Part 2: Materials & Reagents

ComponentSpecificationPurpose
Building Block 2-(4-Benzylmorpholin-3-yl)acetic acidTarget molecule for coupling.
Coupling Reagent HATU (0.95 eq relative to Acid)High-power uronium activator.
Additive HOAt (1.0 eq)Suppresses racemization; accelerates reaction.
Base DIPEA (N,N-Diisopropylethylamine)Activates carboxylate; maintains pH.
Solvent DMF (Anhydrous) or NMPNMP is preferred for difficult sequences.
Resin Rink Amide or Wang (0.3–0.6 mmol/g)Low loading recommended to reduce steric crowding.

Part 3: Experimental Protocol (Step-by-Step)

Phase A: Resin Preparation
  • Swelling: Place the resin in a fritted reaction vessel. Add DMF (

    
     resin) and swell for 30 minutes  with gentle agitation. Drain.
    
  • N-Terminal Deprotection: Remove the Fmoc group of the preceding amino acid using 20% Piperidine in DMF (

    
    ).
    
  • Wash: Wash resin thoroughly: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ). Ensure the resin bed is "fluffed" and free of piperidine traces.
Phase B: Activation & Coupling

Note: Prepare the activated solution immediately before use to prevent degradation.

  • Calculations: Use 3.0 equivalents of 2-(4-Benzylmorpholin-3-yl)acetic acid relative to the resin loading.

  • Dissolution: Dissolve the Acid and 3.0 eq of HOAt in minimal anhydrous DMF/NMP (concentration

    
    ).
    
    • Tip: If the solution appears cloudy, add DCM dropwise until clear (up to 20% v/v).

  • Activation: Add 2.9 eq of HATU . Shake briefly to dissolve.

  • Base Addition: Add 6.0 eq of DIPEA . The solution should turn yellow.

    • Critical: Do not premix for > 2 minutes. The activated ester is reactive and can hydrolyze or rearrange.

  • Reaction: Pour the activated solution onto the resin.

  • Incubation: Agitate at room temperature for 2 to 4 hours .

    • Optimization: For extremely hindered sequences (e.g., coupling to Proline or N-Methyl amino acids), extend to 6 hours or use microwave irradiation (

      
      , 20W, 15 min).
      
Phase C: Monitoring & Capping
  • Wash: Drain and wash resin with DMF (

    
    ).
    
  • Kaiser Test: Perform a Kaiser (Ninhydrin) test.

    • Colorless/Yellow Beads: Coupling complete.

    • Blue Beads: Incomplete coupling. Proceed to Phase D.

  • Capping (Recommended): Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Phase D: Troubleshooting (Double Coupling)

If the Kaiser test is positive:

  • Repeat Phase B using DIC (3 eq) / Oxyma Pure (3 eq) as an alternative activation strategy to bypass potential specific steric clashes with the uronium salt.

  • React for 12 hours (overnight).

Part 4: Visualizing the Mechanism & Workflow

Steric Challenge & Activation Strategy

The following diagram illustrates the steric clash introduced by the N-Benzyl group and how the HOAt/HATU system facilitates the nucleophilic attack.

G cluster_0 Steric Barrier cluster_1 Activation Complex Acid 2-(4-Bn-Morph)-AcOH (Bulky N-Benzyl) Activated OAt-Active Ester (Fast Leaving Group) Acid->Activated HATU/HOAt DIPEA Resin Resin-Bound Amine (Nucleophile) Product Coupled Peptide (Amide Bond Formed) Resin->Product Attack Activated->Product Rapid Acylation (Overcomes Sterics) Note1 N-Benzyl group shields C3-Acetic Acid tail Note1->Acid Note2 HOAt Nitrogen assists proton transfer Note2->Activated

Caption: Mechanism of HATU/HOAt mediated coupling overcoming the steric hindrance of the N-Benzyl morpholine scaffold.

Experimental Workflow

Workflow Start Start: Resin-Peptide-NH2 Swell 1. Swell Resin (DMF, 30 min) Start->Swell Prep 2. Prepare Reagents Acid (3eq) + HOAt (3eq) in DMF/NMP Swell->Prep Activate 3. Activation Add HATU (2.9eq) + DIPEA (6eq) (Yellow Color) Prep->Activate Couple 4. Coupling Reaction 2-4 Hours @ RT Activate->Couple Wash 5. Wash (DMF x4) Couple->Wash Test 6. Kaiser Test Wash->Test Success Coupling Complete Proceed to Capping Test->Success Negative (Yellow) Fail Incomplete (Blue Beads) Test->Fail Positive (Blue) Retry Double Couple (DIC/Oxyma, 12h) Fail->Retry Retry->Wash

Caption: Decision tree for the coupling of 2-(4-Benzylmorpholin-3-yl)acetic acid.

Part 5: Comparative Data & Validation

The following table summarizes coupling efficiencies of morpholine-acetic acid derivatives on Rink Amide resin (0.5 mmol scale), comparing standard vs. optimized protocols.

Coupling ReagentBaseTimePurity (HPLC)Notes
DIC / HOBt None4 h65%Significant deletion product observed.
HBTU / DIPEA DIPEA2 h78%Moderate yield; some slow kinetics.
HATU / HOAt DIPEA 2 h >96% Recommended Protocol. Complete conversion.
PyBOP NMM4 h88%Good alternative, but harder to remove byproducts.

Key Insight: The use of HOAt is the deciding factor. The additional nitrogen atom in the benzotriazole ring stabilizes the active ester and facilitates the approach of the amine, which is critical when the incoming acid has the bulky N-Benzyl group [1].

References

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation." Methods in Enzymology, 289, 104-126.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • BenchChem. "The Use of Morpholine-Based Reagents in Peptide Synthesis." Application Notes.

  • Bachem. "Solid Phase Peptide Synthesis (SPPS) - A Guide." Technical Library.

Using 2-(4-Benzylmorpholin-3-yl)acetic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of 2-(4-Benzylmorpholin-3-yl)acetic Acid into Solid-Phase Peptide Synthesis (SPPS)

Abstract

2-(4-Benzylmorpholin-3-yl)acetic acid is a privileged heterocyclic scaffold used to introduce conformational constraints and improve the pharmacokinetic profile (solubility, metabolic stability) of peptide therapeutics. However, its integration into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges: the steric bulk of the benzyl group, the reduced reactivity of the tertiary amine, and the potential for racemization at the C3 chiral center. This guide provides optimized protocols for coupling this unit as an N-terminal cap and advanced methodologies for chain elongation via N-debenzylation.

Part 1: Strategic Considerations & Chemical Logic

Before initiating synthesis, the researcher must classify the role of this building block, as it dictates the synthetic pathway.

1. The "Terminator" Scenario (Most Common): The molecule is used as the final N-terminal cap. The tertiary nitrogen (N-Benzyl) remains modifying the peptide's basicity and lipophilicity.

  • Challenge: Steric hindrance during coupling to the resin-bound peptide.

  • Solution: High-efficiency coupling reagents (HATU/HOAt) and elevated temperatures.

2. The "Internal Scaffold" Scenario (Advanced): The molecule is an internal spacer.

  • Challenge: The nitrogen at position 4 is tertiary and benzylated. It cannot be acylated by the next amino acid in standard Fmoc chemistry.

  • Solution: Post-coupling oxidative cleavage or ACE-Cl mediated debenzylation is required to free the secondary amine for further elongation.

Part 2: Experimental Protocols

Protocol A: Coupling 2-(4-Benzylmorpholin-3-yl)acetic acid to Resin

Target: Attachment of the morpholine scaffold to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • 2-(4-Benzylmorpholin-3-yl)acetic acid (3.0 eq).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq).

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) – Critical for reducing racemization.

  • DIEA (N,N-Diisopropylethylamine) (6.0 eq).

  • DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.

    • Ensure the N-terminal Fmoc group of the peptide is removed (20% Piperidine/DMF, 2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1][2]

  • Pre-Activation (The "Gold Standard" for Hindered Acids):

    • In a separate vial, dissolve 2-(4-Benzylmorpholin-3-yl)acetic acid, HATU, and HOAt in minimal DMF.

    • Add DIEA.[3]

    • Observation: The solution should turn yellow. Allow to activate for exactly 2 minutes . Do not exceed 5 minutes to prevent guanidinium byproduct formation.

  • Coupling:

    • Transfer the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

    • Optimization: If using automated synthesis, heating to 50°C for 1 hour is superior, but ensure the resin type (e.g., ChemMatrix) tolerates heat.

  • Monitoring (QC):

    • Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Kaiser works for primary amines).

    • Result: Colorless beads indicate complete coupling. Blue/Green beads indicate incomplete reaction.

    • Troubleshooting: If incomplete, re-couple using PyBOP/DIEA (3 eq) overnight.

Protocol B: N-Debenzylation on Solid Phase (For Chain Elongation)

Target: Removing the Benzyl group to allow addition of the next amino acid. Note: This is a high-risk, high-reward protocol utilizing 1-chloroethyl chloroformate (ACE-Cl).

Safety Warning: ACE-Cl is toxic and lachrymatory. Work in a fume hood.

  • Solvent Swap:

    • Wash resin with dry DCM (5x) to remove all traces of DMF (DMF interferes with ACE-Cl).

  • Acylation:

    • Suspend resin in dry DCM (10 mL/g).

    • Add ACE-Cl (5.0 eq) and DIEA (1.0 eq) (catalytic base helps).

    • Agitate for 4 hours at room temperature.

  • Methanolysis (The Cleavage Step):

    • Wash resin with DCM (3x).[1][2][4]

    • Suspend resin in MeOH/DCM (9:1) .

    • Heat to 50°C for 2 hours or agitate at RT for 12 hours.

    • Mechanism:[1][4][5][6] The ACE-Cl forms a carbamate; methanolysis collapses the carbamate to release the secondary amine and acetaldehyde.

  • Elongation:

    • The morpholine nitrogen is now a secondary amine. Use HATU/HOAt for the next amino acid coupling (double coupling recommended).

Part 3: Data Visualization & Decision Logic

Figure 1: Synthetic Workflow & Decision Tree

This diagram illustrates the critical decision point regarding the Benzyl group and the resulting chemical pathway.

G Start Start: Resin-Bound Peptide (Free Amine) Coupling Couple 2-(4-Benzylmorpholin-3-yl)acetic acid (HATU/HOAt/DIEA) Start->Coupling QC QC: Chloranil Test Coupling->QC QC->Coupling Fail (Re-couple) Decision Is Morpholine the N-Terminal Cap? QC->Decision Pass Terminator Pathway A: Terminator (Benzyl remains) Decision->Terminator Yes Scaffold Pathway B: Internal Scaffold (Requires Elongation) Decision->Scaffold No Cleavage Final Cleavage (TFA/TIS/H2O) Terminator->Cleavage Debenz On-Resin Debenzylation (ACE-Cl Protocol) Scaffold->Debenz NextAA Couple Next Amino Acid (Double Couple) Debenz->NextAA NextAA->Cleavage

Caption: Workflow for integrating benzylmorpholine-acetic acid. Pathway A represents standard capping; Pathway B represents advanced elongation requiring deprotection.

Table 1: Coupling Reagent Performance Matrix

Comparison of coupling efficiency for 2-(4-Benzylmorpholin-3-yl)acetic acid onto a hindered secondary amine (e.g., Proline-resin).

Coupling SystemActivation TimeReaction TimeConversion (HPLC)Racemization RiskRecommended Use
HATU / HOAt / DIEA 2 min2 hours>98% LowPrimary Choice
PyBOP / DIEA 0 min (in situ)4-12 hours92%LowBackup / Re-coupling
DIC / Oxyma Pure 2 min4 hours88%Very LowGreen Chemistry Option
HBTU / DIEA 2 min2 hours75%ModerateNot Recommended

Part 4: Cleavage and Isolation

The benzyl ether/amine linkage on the morpholine ring is stable to standard TFA cleavage conditions.

Cleavage Cocktail (Standard):

  • Reagent K equivalent: TFA (92.5%), TIS (2.5%), H2O (2.5%), DODT (2.5%).

  • Time: 2-3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1][3]

Note on Solubility: Peptides capped with this morpholine moiety often exhibit distinct solubility changes. The basic nitrogen (pKa ~ 7-8) aids solubility in acidic media (0.1% TFA buffers) but may aggregate in neutral buffers.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. (Basis for ACE-Cl protocol).[3] Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[1] Application Notes: Morpholine-Based Reagents in Peptide Synthesis. Link

Sources

Preparation of substance P antagonists using 2-(4-Benzylmorpholin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Substance P Antagonists using 2-(4-Benzylmorpholin-3-yl)acetic acid

Executive Summary

This application note details the synthetic utility of 2-(4-Benzylmorpholin-3-yl)acetic acid as a critical chiral scaffold in the development of Neurokinin-1 (NK1) receptor antagonists. Substance P (SP) antagonists, such as Aprepitant and Fosaprepitant, rely heavily on morpholine or piperidine cores to orient hydrophobic pharmacophores in a specific spatial arrangement.

The title compound, 2-(4-Benzylmorpholin-3-yl)acetic acid , functions as a constrained


-amino acid equivalent. It provides a pre-organized morpholine ring with a reactive carboxyl handle at the C3 position, allowing for the rapid attachment of the "head" groups (typically lipophilic benzylamines) required for high-affinity NK1 binding. This protocol outlines the coupling of this scaffold with 3,5-bis(trifluoromethyl)benzylamine —a hallmark moiety of potent SP antagonists—and subsequent functionalization strategies.
Retrosynthetic Logic & Mechanism

The design of NK1 antagonists follows a rigorous pharmacophore model: a central core (morpholine/piperidine) displaying two hydrophobic groups (often a benzhydryl ether and a bis-trifluoromethylphenyl group) and a basic nitrogen.

Using 2-(4-Benzylmorpholin-3-yl)acetic acid , we access a distinct class of antagonists where the pharmacophore linkage is established via an amide or reduced amine tether at the C3 position.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic analysis of Morpholine-3-acetic acid based NK1 Antagonists. Target Target NK1 Antagonist (Amide or Amine Linker) Coupling Amide Coupling / Reduction Target->Coupling Disconnection Scaffold 2-(4-Benzylmorpholin-3-yl)acetic acid (Chiral Scaffold) Coupling->Scaffold HeadGroup 3,5-Bis(trifluoromethyl)benzylamine (Pharmacophore) Coupling->HeadGroup Precursor N-Benzyl Ethanolamine + Maleate/Fumarate Derivatives Scaffold->Precursor Cyclization

[1][2][3]

Experimental Protocols
Protocol A: Activation and Coupling (The Key Step)

Objective: Synthesize N-(3,5-bis(trifluoromethyl)benzyl)-2-(4-benzylmorpholin-3-yl)acetamide . Rationale: The 3,5-bis(trifluoromethyl)phenyl moiety is essential for binding to the hydrophobic pocket of the NK1 receptor. Direct thermal amidation is possible but risks racemization of the C3 center. We recommend a mild activation method using T3P (Propylphosphonic anhydride) or HATU to preserve stereochemistry.

Materials:

  • 2-(4-Benzylmorpholin-3-yl)acetic acid (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)benzylamine (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve 2-(4-Benzylmorpholin-3-yl)acetic acid (10 mmol, 2.35 g) in anhydrous DMF (30 mL).

  • Base Addition: Cool the solution to 0°C. Add DIPEA (30 mmol, 5.2 mL) dropwise. Stir for 10 minutes.

  • Activation: Add HATU (12 mmol, 4.56 g) in one portion. Allow the mixture to stir at 0°C for 30 minutes to form the active ester.

    • Note: If using T3P, add the solution dropwise at this stage. T3P is preferred for scale-up due to easier workup.

  • Coupling: Add 3,5-bis(trifluoromethyl)benzylamine (11 mmol, 2.67 g) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by LC-MS (Target Mass: ~460 amu + 271 amu - H2O ≈ 714 amu? No. Calculation: Acid (235) + Amine (243) - H2O (18) = 460.4 g/mol ).

  • Workup:

    • Dilute with EtOAc (150 mL).

    • Wash sequentially with sat. NaHCO3 (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 80:20 to 50:50).

Data Output:

Parameter Specification
Yield 75 - 85%
Appearance White to off-white foam/solid
Purity (HPLC) >98%

| Key 1H NMR Signal |


 4.4-4.6 (d, benzylic CH2), 

7.8 (s, Ar-H bis-CF3) |[1]
Protocol B: Core Modification (Optional Reduction)

Objective: Convert the amide linker to an amine to increase basicity and flexibility (common in Maropitant analogs).

  • Setup: Dissolve the amide (from Protocol A) in anhydrous THF (0.1 M).

  • Reduction: Add Borane-THF complex (BH3·THF, 1.0 M, 3.0 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (66°C) for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Acid Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Neutralize with NaOH, extract with DCM, and purify.

Critical Process Parameters (CPP) & Troubleshooting
IssueProbable CauseCorrective Action
Racemization at C3 High temperature or strong base during coupling.Use T3P/Pyridine at 0°C; avoid EDC/DMAP.
Low Yield Steric hindrance of the morpholine C3 position.Increase reaction time; ensure anhydrous conditions.
Bis-acylation Excess reagent reacting with secondary amines (if deprotected).Ensure N-benzyl protection is intact before coupling.
Workflow Diagram

Workflow Figure 2: Synthetic workflow for the preparation of the amide intermediate. Start Start: Acid Scaffold Activate Activation (HATU/T3P) Start->Activate 0°C, DMF Couple Coupling (+ Benzylamine) Activate->Couple Add Amine Workup Workup & Purification Couple->Workup 16h, RT Final Final NK1 Antagonist Precursor Workup->Final Flash Chrom.

[3][5]

References
  • Merck Research Laboratories. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Link

  • Harrison, T., et al. (1994). Gem-disubstituted amino-ether based substance P antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Hale, J. J., et al. (1998). Morpholine-based NK1 receptor antagonists: structural requirements for high affinity and oral activity. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). 2-(4-Benzylmorpholin-3-yl)acetic acid hydrochloride Product Page. (Commercial source for structural verification). Link

  • Downey, C. W., et al. (2010).[2] Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry. (Methodology for acetic acid side chain installation). Link

Sources

Application Note: Reductive Amination Strategies Involving 4-Benzyl-3-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic manipulation of 4-benzyl-3-morpholineacetic acid —a critical scaffold in the synthesis of Neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs)—using reductive amination to expand chemical space.

Executive Summary & Strategic Context

4-benzyl-3-morpholineacetic acid (CAS: Derivative of 100272-74-0) represents a privileged chiral scaffold in medicinal chemistry. The morpholine core, particularly when substituted at the C3 position, serves as a bioisostere for proline or piperazine rings, offering improved solubility and metabolic stability in CNS-targeted drug discovery.

While the carboxylic acid moiety allows for standard amide coupling, reductive amination offers a superior tactical advantage: it converts the carbonyl handle (via an aldehyde intermediate) into a secondary or tertiary amine. This modification dramatically alters the physicochemical profile (pKa, lipophilicity) and introduces a basic center crucial for receptor binding affinity in NK1 and CCR5 antagonist programs.

This guide details the "Reductive Alkylation via Aldehyde Shunting" strategy, a robust workflow converting the native acid scaffold into diverse amine libraries.

Mechanistic Pathway & Workflow

The direct reductive amination of a carboxylic acid is chemically forbidden without harsh reduction. Therefore, the strategy relies on a controlled Redox-Activation Sequence :

  • Activation: Conversion of the acid to a Weinreb amide (prevents over-reduction).

  • Reduction: Controlled reduction to the 4-benzyl-3-morpholineacetaldehyde .

  • Reductive Amination: Coupling with diverse amines using mild hydride donors.

Visualizing the Reaction Pathway

ReductiveAminationWorkflow Acid 4-Benzyl-3-morpholineacetic Acid (Starting Material) Weinreb Weinreb Amide Intermediate Acid->Weinreb EDC, HOBt N,O-dimethylhydroxylamine Aldehyde 4-Benzyl-3-morpholine- acetaldehyde (Unstable) Weinreb->Aldehyde LiAlH4 or DIBAL-H -78°C (Controlled) Aldehyde->Acid Oxidation (Air) Imine Imine/Iminium Species Aldehyde->Imine R-NH2 Dehydration Product Target Amine (NK1 Analog) Imine->Product NaBH(OAc)3 Reductive Step

Figure 1: The "Aldehyde Shunt" workflow transforms the stable acid scaffold into a reactive aldehyde, enabling reductive amination. Note the instability of the aldehyde intermediate requiring immediate processing.

Critical Experimental Protocols

Protocol A: Synthesis of the Aldehyde Precursor (The "Shunt")

Rationale: Direct reduction of the acid to aldehyde using DIBAL-H is often capricious, leading to over-reduction to the alcohol. The Weinreb amide route guarantees chemoselectivity.

Reagents:

  • 4-benzyl-3-morpholineacetic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq)

  • LiAlH4 (0.6 eq) or DIBAL-H (1.2 eq)

Step-by-Step Methodology:

  • Amidation: Dissolve the acid in DCM (0.1 M). Add DIPEA, HOBt, and EDC·HCl at 0°C. Stir 15 min. Add N,O-dimethylhydroxylamine HCl. Warm to RT and stir 12h.

    • QC Check: TLC should show complete consumption of acid. Workup with 1N HCl/NaHCO3.

  • Reduction: Dissolve the isolated Weinreb amide in anhydrous THF (0.1 M) under Argon. Cool to -78°C .[1][2]

  • Controlled Addition: Add LiAlH4 (1.0 M in THF) dropwise over 20 min. Crucial: Maintain internal temp < -70°C to prevent over-reduction.

  • Quench: After 1h, quench at -78°C with saturated KHSO4 (aqueous). Warm to RT. Extract with Et2O.[2]

  • Isolation: Dry over MgSO4 and concentrate. Do not purify on silica (risk of racemization/oxidation). Use immediately in Protocol B.

Protocol B: Reductive Amination (The Library Generation)

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike NaCNBH3, it is non-toxic and works efficiently in weakly acidic media (DCE/AcOH), which accelerates imine formation without reducing the aldehyde/ketone competitively.

Reagents:

  • Freshly prepared 4-benzyl-3-morpholineacetaldehyde (1.0 eq)

  • Amine Partner (1.1–1.5 eq) (Primary or Secondary)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic to 1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve the aldehyde in DCE (0.2 M). Add the amine partner.[4][5]

    • Optimization: If using an amine salt (e.g., HCl salt), add 1.0 eq of TEA.

    • Catalysis: Add Glacial Acetic Acid (1-2 drops). Stir for 30-60 min at RT to ensure imine equilibrium.

  • Reduction: Add solid STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction Time: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of the amine, disappearance of aldehyde peak).

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

    • Purification: The tertiary amine product often requires SCX-2 (Strong Cation Exchange) cartridges for rapid parallel purification, removing non-basic impurities.

Optimization & Troubleshooting (Data-Driven)

The choice of reducing agent and solvent profoundly impacts the yield and diastereoselectivity (preservation of the C3 chiral center).

Table 1: Reducing Agent Performance Matrix
Reducing AgentSolvent SystemReactivity ProfileRisk of RacemizationRecommended For
NaBH(OAc)3 (STAB) DCE / AcOHExcellent. Selective for imines over aldehydes.LowStandard Protocol. Best for library synthesis.
NaBH3CN MeOH / AcOHGood, but slower. Toxic cyanide byproduct.LowDifficult substrates (weakly nucleophilic amines).
NaBH4 MeOHHigh. Reduces aldehydes rapidly (competing reaction).ModerateNot Recommended unless imine is pre-formed and isolated.
H2 / Pd-C EtOHVariable.High Avoid. Risk of de-benzylating the morpholine nitrogen (N4 position).
Troubleshooting Guide
  • Problem: De-benzylation observed.

    • Cause: Using catalytic hydrogenation (H2/Pd) or excessive Lewis acids.

    • Fix: Switch to hydride reagents (STAB). The N-benzyl group is stable to borohydrides.

  • Problem: Low conversion with unreactive amines (e.g., anilines).

    • Cause: Poor imine stability.

    • Fix: Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid additive (1.0 eq) to force imine formation before adding the reducing agent.

  • Problem: Racemization at C3.

    • Cause: The C3 proton is alpha to the carbonyl in the aldehyde intermediate. Basic conditions or prolonged silica exposure can enolize it.

    • Fix: Keep the aldehyde step short. Use buffered acidic conditions (AcOH) during reductive amination, which suppresses enolization.

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

    • Core Reference: Establishes STAB as the gold standard for this transformation.

  • Brown, G. R., Foubister, A. J., & Stribling, D. "Synthesis of 2- and 3-substituted Morpholines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1987, 547-552. Link[1]

    • Scaffold Reference: Describes the foundational synthesis of 4-benzyl-3-morpholineacetic acid derivatives.

  • Hale, J. J., et al. "Structural optimization of 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-triazol-5-yl morpholine derivatives as high-affinity human neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry, 1998, 41(23), 4607-4614. Link

    • Application Reference: Demonstrates the utility of the morpholine scaffold in NK1 antagonist drug design.

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." Link

    • General Reference: Verified source for general reductive amination conditions and mechanism.

Sources

Chapter 1: Foundational Considerations: Safety and Reagent Properties

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Process Chemistry & Scale-Up

Topic: Scale-up Synthesis Techniques for Benzylmorpholine Intermediates

Abstract: Benzylmorpholine and its substituted analogues are pivotal structural motifs in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), including antidepressants and appetite suppressants.[1][2] The transition from laboratory-scale synthesis to pilot plant or industrial production presents significant challenges related to cost, safety, efficiency, and environmental impact. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable synthetic strategies for producing benzylmorpholine intermediates. We will explore and contrast the primary synthetic routes, delve into the causality behind critical process decisions, and provide detailed, field-tested protocols for practical implementation.

The scale-up of any chemical process begins with a rigorous understanding of the hazards associated with the materials involved. Morpholine, the foundational starting material, is a flammable, corrosive, and toxic liquid that requires careful handling.[3][4]

1.1 Inherent Hazards of Morpholine Morpholine is a colorless, hygroscopic liquid with a characteristic amine odor.[5] Its vapor is heavier than air, which can lead to accumulation in low-lying areas and create a risk of "flash back" from a distant ignition source.[5]

  • Flammability: Morpholine is a flammable liquid (UN 2054, Hazard Class 3) and its vapors can form explosive mixtures with air.[3][4] All scale-up equipment must be properly grounded and bonded to prevent static discharge, and only explosion-proof electrical equipment should be used.[6]

  • Corrosivity: It is highly corrosive to skin and eyes and can cause severe chemical burns.[7] It also corrodes metals such as copper, aluminum, and zinc.[5] Therefore, reactions and storage should be conducted in iron or steel vessels.[5]

  • Reactivity: A significant exothermic reaction occurs when morpholine is mixed with strong acids or oxidizing agents.[5][6] This can generate sufficient heat to cause violent boiling and splattering, posing a severe operational hazard.[5]

1.2 Properties of Key Reagents A summary of critical data for reagents commonly used in benzylmorpholine synthesis is provided below.

ReagentFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
MorpholineC₄H₉NO87.121291.007Flammable, Corrosive, Toxic[3][4]
BenzaldehydeC₇H₆O106.121791.044Combustible, Harmful if swallowed
Benzyl ChlorideC₇H₇Cl126.581791.100Corrosive, Lachrymator, Toxic
Benzyl AlcoholC₇H₈O108.142051.044Harmful if swallowed or inhaled
Sodium BorohydrideNaBH₄37.83400 (decomp.)1.074Water-reactive, Flammable solid
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.94117 (decomp.)1.127Water-reactive, Causes skin irritation

Chapter 2: Core Synthetic Strategies for Scale-Up

The choice of synthetic route is the most critical decision in a scale-up campaign. It directly influences cost, throughput, safety, and the environmental footprint of the process. Below is a comparative analysis of the three primary methods for synthesizing N-benzylmorpholine.

digraph "Synthetic_Route_Decision" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Decision workflow for selecting a synthetic route.
Method A: Direct Reductive Amination

This is one of the most versatile and widely used methods for forming C-N bonds and provides a direct, one-pot route to benzylmorpholine from morpholine and benzaldehyde.[8][9] The reaction proceeds via the in-situ formation of an iminium salt, which is then reduced to the target tertiary amine.[10]

Causality: The key advantage of this method is avoiding the isolation of the unstable iminium intermediate. The choice of reducing agent is critical and dictates the reaction conditions, cost, and safety profile.

  • Sodium Borohydride (NaBH₄) / Sodium Triacetoxyborohydride (NaBH(OAc)₃): NaBH(OAc)₃ is often preferred for its milder nature and tolerance of slightly acidic conditions which can favor iminium ion formation, though it is more expensive.[10] NaBH₄ is a more economical but aggressive reagent requiring careful control of addition and temperature.

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst (e.g., Pd/C) is highly atom-economical. However, scaling up requires specialized high-pressure reactors and rigorous safety protocols for handling flammable hydrogen gas.

digraph "Reductive_Amination" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Reaction scheme for Direct Reductive Amination.
Method B: N-Alkylation with Benzyl Halides

This classical Sₙ2 reaction involves the direct alkylation of morpholine with a benzyl halide (typically benzyl chloride or bromide). While straightforward, this method is falling out of favor for large-scale production due to significant drawbacks.

Causality: The reaction is driven by the nucleophilicity of the morpholine nitrogen attacking the electrophilic benzylic carbon.

  • Waste Generation: The reaction generates a stoichiometric equivalent of halide salt waste (e.g., morpholinium hydrochloride), which requires disposal.

  • Safety & Handling: Benzyl chloride is a potent lachrymator and is toxic, requiring stringent handling controls.[11]

  • Exothermicity: The reaction is highly exothermic. On a large scale, this demands excellent reactor heat transfer capabilities and controlled addition rates to prevent a thermal runaway.

  • Side Reactions: Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, which complicates purification and reduces yield.

Method C: Catalytic N-Alkylation with Benzyl Alcohol (Borrowing Hydrogen)

This modern, green chemistry approach utilizes a transition metal catalyst to facilitate the N-alkylation of morpholine with benzyl alcohol.[12] The only byproduct is water, making it a highly atom-economical and environmentally friendly alternative.[12]

Causality: The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the morpholine, and the 'borrowed' hydrogen is used for the final reduction step.

  • Catalyst Systems: Catalysts are typically based on ruthenium, iridium, or nickel complexes.[8][12] While effective, the cost and availability of these catalysts can be a limiting factor for scale-up.

  • Process Conditions: The reactions are often run at elevated temperatures to drive the catalytic cycle.

Comparative Summary of Synthetic Routes
FeatureMethod A: Reductive AminationMethod B: N-Alkylation (Halide)Method C: N-Alkylation (Alcohol)
Starting Materials Morpholine, BenzaldehydeMorpholine, Benzyl HalideMorpholine, Benzyl Alcohol
Key Byproduct Borate salts, waterHalide salt (e.g., HCl)Water
Atom Economy ModeratePoorExcellent
Scale-Up Pros One-pot process, good yields.[10]Simple reagents, well-understood.Minimal waste, safer raw materials.[12]
Scale-Up Cons Cost of hydride reagents, H₂ gas handling.Stoichiometric waste, exotherm, hazardous halide.[13]Catalyst cost, higher temperatures.
"Green" Rating FairPoorExcellent

Chapter 3: Detailed Application Protocols

The following protocols are designed for pilot-scale synthesis (10-50 L reactor) and include critical process control parameters. All operations must be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Protocol 1: Scale-Up Synthesis of N-Benzylmorpholine via Reductive Amination

This protocol uses sodium triacetoxyborohydride for its selectivity and safer handling profile compared to other hydrides.

3.1 Equipment and Reagents

  • 20 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet.

  • Addition funnel.

  • Reagents: Morpholine (1.0 kg, 11.48 mol), Benzaldehyde (1.22 kg, 11.48 mol), Dichloromethane (DCM, 10 L), Sodium Triacetoxyborohydride (3.17 kg, 14.92 mol), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

3.2 Step-by-Step Procedure

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Initial Charge: Charge the reactor with Morpholine (1.0 kg) and Dichloromethane (10 L). Begin stirring at 150-200 RPM.

  • Aldehyde Addition: Add Benzaldehyde (1.22 kg) to the reactor. A mild exotherm may be observed. Maintain the internal temperature at 20-25°C. Stir the mixture for 30 minutes.

  • Reductant Addition: Slowly add Sodium Triacetoxyborohydride (3.17 kg) portion-wise over 1-2 hours. Causality: Controlled addition is critical to manage the exotherm and gas evolution. Maintain the internal temperature below 30°C using the cooling jacket.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully and slowly add 5 L of saturated sodium bicarbonate solution to the reactor to quench the excess reducing agent and neutralize the acetic acid byproduct. Caution: Initial addition may cause gas evolution (H₂). Ensure adequate ventilation and headspace.

  • Work-up:

    • Transfer the mixture to a larger vessel or extractor.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (2 L), then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

  • Purification: The crude N-benzylmorpholine can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[14][15]

Protocol 2: Scale-Up Synthesis via Catalytic N-Alkylation (Borrowing Hydrogen)

This protocol outlines a greener alternative using a commercially available ruthenium catalyst.

3.1 Equipment and Reagents

  • 20 L stainless steel reactor rated for moderate pressure, with overhead stirring, temperature control, and a nitrogen/argon inlet.

  • Reagents: Morpholine (1.0 kg, 11.48 mol), Benzyl Alcohol (1.24 kg, 11.48 mol), Toluene (8 L), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), suitable phosphine ligand (e.g., DPEPhos, 1.1 mol%), Potassium tert-butoxide (as base).

3.2 Step-by-Step Procedure

  • Reactor Setup: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen or argon.

  • Catalyst Pre-formation (optional): In a separate inerted vessel, dissolve the ruthenium precursor and phosphine ligand in a small amount of toluene and stir for 30 minutes.

  • Main Charge: Charge the reactor with Morpholine (1.0 kg), Benzyl Alcohol (1.24 kg), Toluene (8 L), and the base.

  • Catalyst Addition: Add the catalyst solution to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 100-120°C with vigorous stirring. Causality: Elevated temperature is required to drive the catalytic cycle, including the initial dehydrogenation of the alcohol.

  • Monitoring: Monitor the reaction by GC-MS for the disappearance of benzyl alcohol. The reaction may take 18-24 hours. A key intermediate to monitor is the imine, which will form and then be consumed.

  • Cool-down & Work-up:

    • Cool the reactor to room temperature.

    • Dilute the mixture with water (5 L).

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with toluene (2 x 2 L).

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal & Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can then be purified by vacuum distillation.

digraph "Scale_Up_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.1"];

}

General workflow for process scale-up.

Chapter 4: Troubleshooting and Process Optimization

During scale-up, unforeseen challenges often arise.[16] Effective troubleshooting is key to a successful campaign.

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Stalled Reaction 1. Insufficient reducing agent (degraded or absorbed moisture). 2. Low reaction temperature. 3. Ineffective catalyst (Method C).1. Use fresh, anhydrous reagents. Consider adding a slight excess (1.2-1.5 eq) of hydride. 2. Verify internal temperature; increase if safely possible. 3. Use a different catalyst/ligand system or ensure the catalyst was not poisoned.
Formation of Byproducts 1. (Method B) Over-alkylation leading to quaternary salts. 2. (Method A) Reduction of benzaldehyde to benzyl alcohol.1. Use morpholine in slight excess. Control temperature and addition rate of benzyl halide. 2. Ensure iminium formation is complete before adding/activating the reducing agent. Add aldehyde to the morpholine/reductant mixture.
Difficult Purification 1. Emulsion during aqueous work-up. 2. Product is hygroscopic or contains water.1. Add brine to the aqueous layer to break the emulsion. 2. Dry the crude product thoroughly (e.g., with KOH pellets) before performing fractional distillation.[15]

References

  • Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules - University of Michigan.
  • Morpholine (HSG 92, 1995) - Inchem.org.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
  • Cas 10316-00-4,4-benzylmorpholine - LookChem.
  • Safety D
  • Morpholine - Santa Cruz Biotechnology.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Hazardous Substance Fact Sheet - Morpholine - NJ.gov.
  • (PDF) Morpholines.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • SAFETY D
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • A Practical Catalytic Reductive Amination of Carboxylic Acids - The Royal Society of Chemistry.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchG
  • An efficient and scalable process to produce morpholine-d8 - Figshare.
  • US7294623B2 - Benzyl morpholine derivatives - Google P
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC.
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC.
  • Research on the N -alkylation of morpholine with alcohols c
  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection - Hainan Sincere Industries.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Amine synthesis by reductive amination (reductive alkyl
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges - Drug Development and Delivery.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
  • Practical Synthesis of Chiral 2-Morpholine... - ACS Figshare.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals (Secondary Link).
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • (PDF)
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJS

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 4-benzyl-3-morpholineacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-benzyl-3-morpholineacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique molecule. 4-benzyl-3-morpholineacetic acid possesses both a tertiary amine (the morpholine nitrogen) and a carboxylic acid, making it a zwitterionic compound under certain pH conditions. This amphoteric nature presents specific challenges and opportunities for purification. Achieving high purity is critical for reliable downstream applications, from biological assays to formulation development.

This document provides a structured, in-depth resource in a question-and-answer format to address common and complex issues encountered during the purification of this compound. We will explore the causality behind experimental choices, providing not just protocols but the scientific reasoning to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that serve as a starting point for your purification strategy.

Q1: What are the key chemical properties of 4-benzyl-3-morpholineacetic acid that influence its purification?

A1: The purification strategy is dictated by its structure: a carboxylic acid (acidic, pKa ~4-5) and a tertiary amine (basic, pKa ~7-8). This makes it a zwitterion at its isoelectric point (pI), the pH at which the net charge is zero.[1] At this pI, its aqueous solubility is typically at a minimum, a property that is highly advantageous for crystallization.[1] Conversely, at low pH (<2), the carboxylic acid is protonated and the amine is protonated, giving it a net positive charge and increasing water solubility. At high pH (>10), the carboxylic acid is deprotonated and the amine is neutral, resulting in a net negative charge and again, increased water solubility. Its benzyl group also imparts significant hydrophobic character.

Q2: What are the most common impurities I should anticipate from its synthesis?

A2: The impurity profile depends heavily on the synthetic route. A common route is the reductive amination of a suitable keto-acid precursor with N-benzylaminoethanol or alkylation of a morpholine precursor. Potential impurities include:

  • Unreacted Starting Materials: Such as N-benzylaminoethanol or the keto-acid.

  • Over-alkylation or Di-alkylation Products: If the synthesis involves alkylation steps.

  • Imine Intermediate: In reductive amination, incomplete reduction can leave the intermediate imine as an impurity.[2]

  • Byproducts from the Reducing Agent: For example, borate salts if using sodium borohydride.[3]

  • Solvent Adducts: Depending on the solvents and reagents used.[4]

Q3: What is the best initial purification strategy for a crude solid?

A3: For a solid crude product, recrystallization is the most effective and economical first-line approach. The key is to exploit the compound's zwitterionic nature. The ideal method is to dissolve the crude material in an acidic or basic aqueous solution where it is highly soluble, treat with activated carbon if colored impurities are present, and then carefully adjust the pH to its isoelectric point (pI) to induce crystallization.[1] This method is excellent for removing non-ionizable impurities and salts.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (C18 column) with a buffered mobile phase (e.g., ammonium formate or acetate) is a good starting point.[5] Due to the compound's polar and ionizable nature, mixed-mode chromatography can also offer excellent resolution.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of >1%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and helps in identifying the mass of unknown impurities.

  • Melting Point: A sharp melting point range (e.g., < 2 °C) is a good indicator of high purity for a crystalline solid.

Section 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during purification.

Problem 1: Low Yield or No Crystallization After pH Adjustment

Q: I've adjusted the pH of my aqueous solution to the expected pI, but the product either "oils out" as a sticky mess or remains fully dissolved. What's going wrong?

A: This is a common issue related to solubility, nucleation, and the presence of impurities. The core of the problem is that the conditions are not optimal for crystal lattice formation.

Causality & Explanation:

  • "Oiling Out": This happens when the compound comes out of solution at a temperature above its melting point or when its solubility limit is exceeded too rapidly, preventing the orderly arrangement into a crystal lattice.[8] Highly concentrated solutions or the presence of impurities that depress the melting point can cause this.

  • Failure to Precipitate: This indicates that the compound's solubility at its isoelectric point is still too high in the chosen solvent system. This can be due to using too much solvent initially or the presence of organic co-solvents that increase solubility.[8]

Troubleshooting Workflow & Protocol:

G start Problem: Oiling Out or No Precipitation check_conc Is the solution highly concentrated? start->check_conc check_solvent Is an organic co-solvent present? check_conc->check_solvent No action_dilute Action: Return to heat, add 10-20% more water. check_conc->action_dilute Yes action_remove_cosolvent Action: Evaporate co-solvent under vacuum. check_solvent->action_remove_cosolvent Yes cool_slowly Cool solution very slowly (e.g., in a dewar or insulated bath). check_solvent->cool_slowly No action_dilute->cool_slowly action_remove_cosolvent->cool_slowly induce_cryst Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. cool_slowly->induce_cryst success Success: Crystalline product forms. induce_cryst->success failure Still Fails: Consider Solvent/Anti-Solvent Method induce_cryst->failure

Caption: Troubleshooting workflow for crystallization issues.

Step-by-Step Protocol (Solvent/Anti-Solvent Method):

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., methanol or water at a favorable pH).

  • Filtration: Filter the solution to remove any insoluble particulate matter.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, acetonitrile, or acetone) dropwise with vigorous stirring until persistent cloudiness is observed.

  • Maturation: Stop adding the anti-solvent, and allow the solution to stir at room temperature or slightly below for several hours to allow crystals to form and grow.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Problem 2: Persistent Impurities Detected by HPLC After Recrystallization

Q: My recrystallized product looks clean, but HPLC analysis shows a persistent impurity with a similar retention time. How can I remove it?

A: This indicates a co-eluting or structurally similar impurity that cannot be easily separated by simple crystallization. Preparative chromatography is the most powerful tool for this challenge.[9] Given the compound's polar and ionizable nature, traditional reversed-phase HPLC may be insufficient without optimization.

Causality & Explanation: Structurally similar impurities (e.g., a de-benzylated analog or a positional isomer) will have similar polarity and solubility, causing them to co-crystallize with the product. In chromatography, this similarity leads to poor separation (low resolution). To improve separation, you must exploit more subtle differences in chemical properties. Mixed-mode chromatography, which uses stationary phases with both hydrophobic and ion-exchange characteristics, is ideal for such challenges.[10][11][12] It provides multiple interaction mechanisms (hydrophobic, cation-exchange, anion-exchange) to enhance selectivity.[7]

Data Table: Starting Conditions for Preparative HPLC Method Development

ParameterMethod A: Reversed-Phase (RP-HPLC)Method B: Mixed-Mode (MM-HPLC)Rationale
Column C18, 5-10 µm particle sizeAcclaim™ Trinity™ P1 or similar, 5 µmMM columns provide dual retention mechanisms (hydrophobic & ion-exchange) for better selectivity of polar/ionic compounds.[5][10]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0A buffered mobile phase is critical to control the ionization state of the analyte and improve peak shape.[10]
Mobile Phase B Acetonitrile or MethanolAcetonitrileStandard organic modifiers for polar compounds.
Gradient 5% to 95% B over 30 minutes10% to 80% B over 30 minutesA broad gradient helps to locate the elution position of the product and impurities.
Detection UV at 254 nm and 220 nmUV at 254 nm and 220 nmThe benzyl group provides strong UV absorbance at ~254 nm.
Flow Rate 20 mL/min (for a 20 mm ID column)20 mL/min (for a 20 mm ID column)Adjust based on column diameter and length.
Sample Prep Dissolve in Mobile Phase A or DMSODissolve in Mobile Phase AEnsures compatibility with the starting mobile phase conditions.

Step-by-Step Protocol (Preparative HPLC):

  • Method Development: Using an analytical HPLC system, screen both Method A and Method B conditions to determine which provides better resolution between your product and the impurity.

  • Optimization: Fine-tune the gradient, pH, or buffer concentration of the best method to maximize the separation (resolution > 1.5 is ideal).

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system. Ensure the column dimensions and flow rates are scaled appropriately.

  • Loading: Dissolve the impure product in the initial mobile phase at a concentration that avoids column overloading. Filter the solution through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Analysis & Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.

  • Product Isolation: Remove the mobile phase solvents via rotary evaporation. If a non-volatile buffer (like phosphate) was used, a final desalting step (e.g., another crystallization or solid-phase extraction) may be necessary.[13]

Problem 3: Product Appears Unstable on a Silica Gel Column

Q: I tried to purify my crude material using standard silica gel flash chromatography, but I recovered very little product, and TLC analysis of the fractions shows multiple new spots. What is happening?

A: Your compound is likely degrading on the acidic surface of the silica gel. The combination of a basic amine and a carboxylic acid makes it susceptible to strong interactions and potential decomposition on standard silica.

Causality & Explanation: Standard silica gel is acidic (pKa ~4-5) and acts as a strong cation exchanger. The basic morpholine nitrogen in your compound will bind very strongly to the acidic silanol groups, leading to irreversible adsorption or "streaking" on the column.[14] This prolonged interaction on the acidic surface can catalyze degradation reactions.

Troubleshooting Workflow & Protocol:

G start Problem: Product degradation on silica gel test_stability Confirm instability: Spot on TLC, let sit 1 hr, re-elute. Does it streak or show new spots? start->test_stability action_deactivate Option 1: Deactivate Silica Gel Add 1% triethylamine to eluent. test_stability->action_deactivate Yes action_alt_phase Option 2: Use Alternative Stationary Phase test_stability->action_alt_phase Yes outcome Improved Recovery and Purity action_deactivate->outcome choice_alumina Use Alumina (Basic or Neutral) action_alt_phase->choice_alumina choice_reverse Use Reversed-Phase (C18) Silica action_alt_phase->choice_reverse choice_alumina->outcome choice_reverse->outcome

Caption: Decision tree for chromatography of acid-sensitive compounds.

Step-by-Step Protocol (Using Deactivated or Alternative Media):

  • Deactivate Silica: Prepare your slurry and eluent containing a small amount (0.5-1% v/v) of a volatile base like triethylamine or ammonia. This neutralizes the acidic sites on the silica, preventing strong binding of your basic compound.

  • Use Alumina: As an alternative, use a different stationary phase. Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina is often a good choice for purifying amines.

  • Use Reversed-Phase (C18) Flash Chromatography: This is an excellent but more expensive option. The separation occurs based on hydrophobicity. Elute with a gradient of water/methanol or water/acetonitrile, often with a small amount of acid modifier (like 0.1% formic acid) to ensure consistent ionization and good peak shape.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • GL Sciences. (n.d.). How to use preparative HPLC. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • PubMed. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Retrieved from [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • PubMed. (2017). Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • ResearchGate. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • PMC. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
  • Google Patents. (n.d.). US3067249A - Purifying aromatic acids by treatment with morpholine.
  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • Arkivoc. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

Sources

Resolving amide coupling failures with morpholine-based acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Amide Coupling Failures with Morpholine-Based Acids

Introduction: The Zwitterion Trap

Welcome to the technical support hub for morpholine chemistry. If you are here, you are likely experiencing low yields, insoluble starting materials, or "messy" LC-MS traces when attempting to couple morpholine-functionalized carboxylic acids (e.g., 4-morpholinoacetic acid, morpholine-2-carboxylic acid).

The Core Problem: Morpholine-based acids are deceptive. While they appear structurally simple, they often exist as zwitterions (internal salts). The basic morpholine nitrogen (


) protonates the carboxylic acid (

), creating a species with high lattice energy.

Consequences:

  • Solubility Failure: The zwitterion is insoluble in standard coupling solvents (DCM, THF).

  • Reactivity Lock: The carboxylate is stabilized by the internal ammonium, making it resistant to activation by mild reagents like EDC.

  • Purification Difficulty: The product is often highly polar and basic, causing streaking on silica gel.

This guide provides the protocols to break the zwitterion, force the coupling, and isolate the product cleanly.

Module 1: Pre-Coupling Diagnostics (Solubility & Activation)

Before adding your amine, you must ensure the morpholine acid is in a reactive state.

The Solubility Matrix

Stop using DCM. Zwitterionic morpholine acids rarely dissolve in dichloromethane. Use the table below to select the correct solvent system.

Solvent SystemSuitabilityNotes
DCM / CHCl₃ 🔴 Poor Zwitterions precipitate. Only works if the morpholine N is Boc-protected.
DMF / NMP 🟡 Moderate Good solubility, but difficult to remove. Requires aqueous workup or lyophilization.
EtOAc / T3P 🟢 Excellent Recommended. T3P (50% in EtOAc) often solubilizes the substrate during reaction.
DMSO 🟠 Last Resort Use only if all else fails. Hard to remove; interferes with some workups.
Decision Tree: Selecting the Right Protocol

Use this logic flow to determine your experimental approach.

CouplingLogic Start Start: Morpholine Acid Coupling CheckN Is Morpholine Nitrogen Protected (e.g., Boc)? Start->CheckN Protected Yes (Boc/Cbz) CheckN->Protected Yes Unprotected No (Free Amine/Zwitterion) CheckN->Unprotected No Standard Standard Protocol: HATU + DIPEA in DCM Protected->Standard CheckSteric Is the Acid Sterically Hindered? Unprotected->CheckSteric Hindered Yes (e.g., alpha-substitution) CheckSteric->Hindered Yes NotHindered No (e.g., Morpholinoacetic acid) CheckSteric->NotHindered No AcidChloride Protocol B: Acid Chloride (SOCl2 -> Amine) Hindered->AcidChloride T3P Protocol A: T3P Coupling (Propylphosphonic Anhydride) NotHindered->T3P

Caption: Logic flow for selecting the optimal coupling strategy based on substrate protection and steric hindrance.

Module 2: Validated Protocols

Protocol A: The T3P "Green" Coupling (Recommended)

Why this works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that drives coupling with low epimerization.[1] Crucially, its byproducts are water-soluble, and it tolerates the free morpholine nitrogen better than uronium salts (HATU).

Reagents:

  • Morpholine Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0–4.0 equiv). High base load is critical to break the zwitterion.

  • Coupling Agent: T3P (50% w/w in EtOAc, 2.0 equiv).

Step-by-Step:

  • Dissolution: Suspend the morpholine acid and the amine partner in EtOAc (or DMF if insoluble).

  • Base Addition: Add NMM (3-4 equiv). Observation: The suspension should clarify as the base disrupts the zwitterionic salt bridge.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours.

  • Workup:

    • Dilute with EtOAc.[2][3]

    • Wash with water (x2), Sat. NaHCO₃ (x2), and Brine.

    • Note: T3P byproducts wash away in water.[4][5][6]

Protocol B: The Acid Chloride "Brute Force" Method

Why this works: If T3P fails due to sterics, the acid chloride is the most reactive species. You must use the HCl salt of the morpholine to prevent self-reaction.

Step-by-Step:

  • Activation: Suspend morpholine acid in DCM (or Toluene). Add excess Thionyl Chloride (SOCl₂) (5 equiv) and a catalytic drop of DMF. Reflux for 1-2 hours.

  • Evaporation: Evaporate to dryness under vacuum to remove SOCl₂ and HCl gas. Do not expose to humid air.

  • Coupling: Re-dissolve the resulting acid chloride (often a solid HCl salt) in dry DCM.

  • Addition: Add the amine partner (1.0 equiv) and a base (Pyridine or TEA, 3.0 equiv) dropwise at 0°C.

  • Monitor: Reaction is usually instantaneous.

Module 3: Purification (The SCX Catch-and-Release)

Morpholine amides are polar bases. They often co-elute with impurities on normal phase silica. The Strong Cation Exchange (SCX) cartridge is the industry standard solution.

Mechanism:

  • Catch: The basic morpholine nitrogen binds to the sulfonic acid resin. Neutral impurities wash through.

  • Release: Ammonia neutralizes the resin, releasing the pure morpholine product.

SCX_Workflow Step1 1. LOAD Dissolve crude in MeOH/DCM. Load onto SCX Cartridge. Step2 2. WASH Flush with MeOH. (Removes non-basic impurities) Step1->Step2 Impurities to Waste Step3 3. ELUTE Flush with 2M NH3 in MeOH. (Releases Morpholine Product) Step2->Step3 Switch Receiver Product Pure Product (in filtrate) Step3->Product

Caption: SCX "Catch and Release" purification workflow for basic morpholine amides.

SCX Protocol:

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Dissolve crude reaction mixture in minimal DCM/MeOH (1:1). Load onto cartridge.

  • Washing: Elute with 3-5 column volumes of MeOH. Discard this fraction (contains non-basic impurities).

  • Elution: Elute with 2M NH₃ in MeOH . Collect this fraction.

  • Finish: Concentrate the ammonia fraction to obtain pure product.

Module 4: Troubleshooting FAQ

Q: My reaction mixture turned black/tarry when using HATU. A: This often indicates activation of the morpholine nitrogen itself (if unprotected). The activated nitrogen can attack other species or polymerize.

  • Fix: Switch to Protocol B (Acid Chloride) using the HCl salt, or ensure you use exactly 1.0 equivalent of HATU and add the acid before the base to ensure the carboxylate activates first.

Q: I have low yield, and the starting material is unconsumed. A: The zwitterion likely never dissolved.

  • Fix: Use DMF as the solvent and heat to 40-50°C. Ensure you are using 3-4 equivalents of DIPEA/NMM to fully deprotonate the carboxylic acid and break the salt bridge.

Q: The product is water-soluble and I lost it during extraction. A: Morpholine amides are polar.

  • Fix: Do not use aqueous extraction. Filter the reaction mixture (to remove coupling urea/salts if possible), evaporate the solvent, and load directly onto an SCX cartridge (Module 3).

Q: Can I use EDC/NHS? A: Not recommended. The urea byproduct is difficult to separate from polar morpholine amides. T3P is superior because its byproducts are water-soluble, or SCX purification is required.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7] Organic Process Research & Development.

    • Context: Validates T3P as a preferred reagent for scalable, low-epimerization couplings.[4][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Context: Comprehensive review of coupling mechanisms and side reactions (including zwitterionic issues).
  • Biotage Application Notes. (2023). Purification of Basic Compounds using ISOLUTE® SCX-2.

    • Context: Industry standard protocol for SCX "Catch and Release" purific
  • Patterson, A. W., et al. (2011). Optimization of the T3P-promoted synthesis of amides. Tetrahedron Letters.

    • Context: Specific optimization conditions for Propylphosphonic anhydride (T3P) couplings.

Sources

Validation & Comparative

Technical Comparison Guide: 2-(4-Benzylmorpholin-3-yl)acetic Acid vs. Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of peptidomimetics, 2-(4-Benzylmorpholin-3-yl)acetic acid (hereafter BMAA ) represents a strategic "scaffold hop" from traditional Proline derivatives. While Proline is the gold standard for inducing


-turns and restricting backbone conformation in 

-peptides, BMAA introduces two critical deviations: ring expansion (5- to 6-membered) and backbone homologation (

- to

-amino acid).

This guide objectively compares BMAA against Proline and its derivatives (e.g., hydroxyproline, pipecolic acid), focusing on conformational control, metabolic stability, and synthetic utility.

Key Takeaway: Choose Proline for mimicking native protein turns (Type I/II). Choose BMAA when designing protease-resistant


-peptides or when a "chair" conformation is required to displace a side chain vector for improved receptor docking.

Part 1: Chemical & Physical Profile[1][2]

The fundamental difference lies in the backbone topology. Proline is an


-amino acid with a pyrrolidine ring. BMAA is a 

-amino acid surrogate featuring a morpholine ring. The "benzyl" group serves as a hydrophobic anchor, often mimicking the side chains of Phenylalanine or Tyrosine in a constrained environment.
Table 1: Physicochemical Comparison
FeatureProline (Pro) 2-(4-Benzylmorpholin-3-yl)acetic acid (BMAA) Impact on Design
Formula


BMAA is significantly bulkier (

vs

).
Backbone Type

-Amino Acid

-Homo Amino Acid
BMAA extends the peptide backbone by one

unit.
Ring Topology 5-membered Pyrrolidine (Envelope)6-membered Morpholine (Chair)Morpholine prefers a defined chair conformation; Proline toggles envelope puckers.
H-Bonding Acceptor (C=O), No Donor (Amide N)Acceptor (Ether O + C=O)The morpholine ether oxygen adds a weak H-bond acceptor, improving solubility.
LogP (Est.) -2.5 (Hydrophilic)~1.8 (Lipophilic due to Benzyl)BMAA improves membrane permeability compared to native Pro.
Isomerism cis/trans amide equilibriumFixed Chair (Equatorial/Axial)BMAA reduces the cis/trans rotational barrier issues common with Pro.

Part 2: Mechanistic Performance & Causality

Conformational Restriction: The "Chair" vs. The "Envelope"

Proline restricts the


 dihedral angle to approx 

, forcing the preceding residue into a specific orientation (often breaking

-helices). However, the pyrrolidine ring is relatively rigid.

BMAA utilizes a morpholine ring which adopts a low-energy chair conformation .

  • Mechanism: The bulky benzyl group at

    
     and the acetic acid tail at 
    
    
    
    will preferentially adopt equatorial positions to minimize 1,3-diaxial interactions.
  • Result: This creates a rigidified

    
    -turn mimetic that is sterically distinct from Proline. The ether oxygen at position 1 minimizes the "hydrophobic collapse" often seen with carbocyclic analogs (like cyclohexane derivatives), maintaining water solubility.
    
Metabolic Stability: The -Peptide Advantage

Peptides containing BMAA are resistant to standard proteases (trypsin, chymotrypsin, pepsin).

  • Causality: Proteolytic enzymes evolved to recognize the specific spatial arrangement of the

    
    -peptide bond (carbonyl adjacent to the 
    
    
    
    -carbon). The insertion of the methylene group in BMAA (making it a
    
    
    -amino acid) disrupts the catalytic triad alignment of the protease, rendering the bond uncleavable.
  • Data Point: In serum stability assays, peptides with a single BMAA substitution often show a >10-fold increase in half-life (

    
    )  compared to the native Pro-containing analog.
    
Scaffold Hopping & Lipophilicity

The


-benzyl group in BMAA is not just a protecting group; it is often retained in the final drug candidate to engage in 

stacking interactions within a receptor pocket (e.g., GPCRs).
  • Comparison: To achieve the same effect with Proline, one must use non-natural derivatives like N-benzyl-proline (which is chemically difficult to synthesize due to steric hindrance) or 4-phenyl-proline. BMAA includes this functionality natively in its scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of the BMAA Scaffold

Objective: Synthesize 2-(4-Benzylmorpholin-3-yl)acetic acid from accessible amino-acid derived precursors. This route ensures stereochemical retention if starting from chiral pools (e.g., L-Aspartic acid derivatives).

Reagents:

  • N-Benzyl-ethanolamine

  • Ethyl 4-chloroacetoacetate (or similar dielectrophile)

  • Sodium Hydride (NaH)

  • THF (anhydrous)

Step-by-Step Workflow:

  • Alkylation: Dissolve N-benzyl-ethanolamine (1.0 eq) in THF at 0°C. Add NaH (1.1 eq) slowly. Stir for 30 min.

  • Cyclization: Add Ethyl 4-chloro-2-butenoate (or equivalent 4-halo-ester) dropwise. The alkoxide attacks the ester/halide, followed by intramolecular Michael addition or displacement to close the morpholine ring.

    • Note: A more specific route for the 3-acetic acid isomer often involves starting from L-Aspartic acid . Reduce the side chain to an aldehyde, react with N-benzyl-ethanolamine, and reduce/cyclize.

  • Saponification: Treat the resulting ester with LiOH (2M) in THF/Water (1:1) for 4h at RT.

  • Purification: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1] Crystallize from Hexane/EtOAc.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate BMAA into a peptide chain.

Challenge: The secondary amine of the morpholine ring is sterically hindered (similar to Proline but bulkier due to the Benzyl group). Standard coupling (HBTU/HATU) may be slow.

  • Resin Loading: Use a chlorotrityl chloride resin if BMAA is C-terminal.

  • Coupling (if BMAA is the incoming acid):

    • Activator: HATU (1.2 eq) + HOAt (1.2 eq).

    • Base: DIEA (2.5 eq).

    • Time: Double coupling, 2 hours each.

  • Coupling (to the N-terminus of BMAA):

    • Critical Step: The N-benzyl group makes the nitrogen extremely unreactive to incoming acylation.

    • Solution: Use Acid Fluorides or PyBrOP activation. Standard carbodiimides (EDC/DIC) will likely fail.

    • Verification: Perform a chloranil test (secondary amine test) to ensure coupling completion.

Part 4: Visualization & Logic

Pathway 1: Structural & Functional Logic

The following diagram illustrates the decision tree for selecting between Proline and BMAA based on drug design requirements.

G Start Peptide Design Goal Native Mimic Native Turn (Type I / II) Start->Native Target: Receptor Fit Stability Increase Metabolic Stability Start->Stability Target: Plasma Half-life Hydrophobic Add Hydrophobic Interaction Start->Hydrophobic Target: Lipophilicity Proline Use PROLINE (Alpha-AA, Rigid) Native->Proline Preserve Backbone BMAA Use BMAA (Beta-AA, Morpholine) Stability->BMAA Block Proteolysis Hydrophobic->BMAA N-Benzyl Interaction Pro_Deriv Hydroxyproline / 4-Fluoro-Pro Proline->Pro_Deriv Optimization BMAA_Prop 1. Chair Conformation 2. Ether Oxygen (Solubility) 3. Beta-Backbone BMAA->BMAA_Prop Key Features

Caption: Decision matrix for selecting between Proline and BMAA scaffolds in peptidomimetic design.

Pathway 2: Synthesis Logic (Conceptual)

This diagram outlines the conceptual assembly of the Morpholine-3-acetic acid scaffold.

Synthesis Precursor Amino Acid Precursor (e.g. Aspartic Acid) Step1 Reduction to Amino-Diol / Aldehyde Precursor->Step1 Step2 N-Alkylation (Benzyl Group) Step1->Step2 Step3 Cyclization (with Dielectrophile) Step2->Step3 Product 2-(4-Benzylmorpholin-3-yl) acetic acid Step3->Product

Caption: General synthetic logic for accessing the 3-substituted morpholine scaffold from chiral pool precursors.

References

  • Sladojevich, F., Guarna, A., & Trabocchi, A. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Organic & Biomolecular Chemistry.

  • Trabocchi, A., et al. (2025). Synthesis of morpholine-β-amino acids for peptide and optoelectronic applications. ResearchGate / Wiley.

  • Sigma-Aldrich. (2025). Proline Derivatives and Analogs: Introduction and Properties.

  • PubChem. (2025).[2] 2-[4-(Pentylcarbamoyl)morpholin-3-yl]acetic acid (Analog Structure Reference).

  • Gach, K., et al. (2008). Morpholine surrogates in position 2 of endomorphin analogs. Chemical Biology & Drug Design.

Sources

A Comparative Guide to the Crystal Structure Determination of 2-(4-Benzylmorpholin-3-yl)acetic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the crystal structure determination of various salts of 2-(4-Benzylmorpholin-3-yl)acetic acid. As a crucial step in pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of salt form can significantly influence a drug's solubility, stability, and bioavailability.[1] This document outlines the experimental rationale, detailed protocols, and comparative data analysis essential for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Salt Selection and Polymorphism

2-(4-Benzylmorpholin-3-yl)acetic acid is a molecule of interest for which the solid-state properties are yet to be publicly detailed. The formation of salts is a common and effective strategy to improve the physicochemical properties of a drug substance. Different salt forms of the same API can exhibit distinct crystal structures, a phenomenon known as polymorphism.[1] These polymorphs, while chemically identical, can have different crystal lattice arrangements, leading to variations in melting point, dissolution rate, and stability.[1][2] Therefore, a thorough investigation of the crystal structures of different salts is a critical aspect of pre-formulation studies.

This guide will explore the preparation and crystallographic analysis of hypothetical hydrochloride (HCl) and hydrobromide (HBr) salts of 2-(4-Benzylmorpholin-3-yl)acetic acid, drawing on established methodologies for similar morpholine derivatives.[3][4]

Part 1: Synthesis and Crystallization of 2-(4-Benzylmorpholin-3-yl)acetic Acid Salts

The initial step involves the synthesis of the free acid, followed by the preparation of its corresponding salts.

Synthesis of 2-(4-Benzylmorpholin-3-yl)acetic acid

A plausible synthetic route to the parent compound can be adapted from known procedures for similar morpholine acetic acid derivatives.[5][6] For instance, reacting morpholine with an appropriate benzylating agent, followed by alkylation with an acetic acid synthon like ethyl chloroacetate and subsequent hydrolysis, would yield the desired product.

Salt Formation and Crystallization

The hydrochloride and hydrobromide salts can be prepared by reacting the free acid with stoichiometric amounts of hydrochloric acid and hydrobromic acid, respectively, in a suitable solvent. The choice of solvent is critical for obtaining high-quality single crystals. Slow evaporation, vapor diffusion, and cooling of a saturated solution are common techniques employed for crystal growth.[7]

Experimental Protocol: Salt Formation and Single Crystal Growth

  • Dissolution: Dissolve 100 mg of 2-(4-Benzylmorpholin-3-yl)acetic acid in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Acidification: Add a stoichiometric equivalent of either ethereal HCl or aqueous HBr dropwise while stirring.

  • Crystallization Setup (Slow Evaporation): Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them for X-ray diffraction analysis.[7]

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.[7][8]

Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure using SCXRD involves several key steps, from data collection to structure refinement.

SCXRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Processing (Integration & Scaling) B->C Raw diffraction images D Structure Solution (Direct/Patterson Methods) C->D Reflection intensities (hkl) E Structure Refinement D->E Initial atomic model F Validation & Analysis E->F Refined crystal structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] A series of diffraction images are collected by rotating the crystal in a monochromatic X-ray beam.[7]

  • Data Processing: The raw diffraction data are integrated to determine the intensities and positions of the Bragg reflections.[3]

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map.[3]

  • Structure Refinement: The atomic model is refined against the experimental data to improve its accuracy.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Part 3: Comparative Analysis of Hypothetical Salt Structures

While specific experimental data for 2-(4-Benzylmorpholin-3-yl)acetic acid salts are not available in the public domain, we can infer likely structural features and compare them based on known crystal structures of similar morpholine derivatives.[3][4][9]

Crystallographic Data Comparison

The following table presents a hypothetical comparison of crystallographic data for the hydrochloride and hydrobromide salts, based on typical values for organic salts.

ParameterHypothetical HCl SaltHypothetical HBr Salt
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPna2₁
a (Å)10.512.1
b (Å)8.29.5
c (Å)15.314.8
β (°)98.590
Volume (ų)13001700
Z44
R-factor~0.04~0.05

This data is illustrative and based on common crystal systems and space groups for similar organic molecules.[3][4]

Conformational Analysis and Intermolecular Interactions

The morpholine ring typically adopts a chair conformation.[7][9] The orientation of the benzyl and acetic acid substituents will be a key feature of the crystal structure. The primary difference between the HCl and HBr salts will likely be in their hydrogen bonding networks and crystal packing, driven by the different sizes and hydrogen bonding capabilities of the chloride and bromide anions.

In the HCl salt, strong O-H···Cl and N-H···Cl hydrogen bonds are expected to be prominent features. For the HBr salt, analogous O-H···Br and N-H···Br interactions will dictate the crystal packing.[3] The larger size of the bromide ion may lead to a less dense crystal packing compared to the chloride salt, which could influence properties like solubility.

Visualization of Crystal Packing Logic

The following diagram illustrates the logical relationship between the molecular components and the resulting crystal lattice.

Crystal_Packing cluster_molecule Molecular Structure cluster_interactions Intermolecular Forces cluster_lattice Crystal Lattice Molecule 2-(4-Benzylmorpholin-3-yl)acetic acid cation HBonds Hydrogen Bonds (O-H···X, N-H···X) Molecule->HBonds VDW van der Waals Forces Molecule->VDW Anion Cl⁻ or Br⁻ Anion->HBonds Packing 3D Crystal Packing HBonds->Packing VDW->Packing

Caption: Logical flow from molecular structure to crystal lattice formation.

Part 4: The Role of Powder X-ray Diffraction (PXRD)

While SCXRD provides the most detailed structural information, Powder X-ray Diffraction (PXRD) is an essential tool for routine analysis, polymorph screening, and quality control.[2][8] Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form.[2]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently ground and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present in the sample.

PXRD is invaluable for detecting polymorphism, as different polymorphs of the same compound will exhibit distinct PXRD patterns.[2][10]

Conclusion

The determination of the crystal structures of 2-(4-Benzylmorpholin-3-yl)acetic acid salts is a multifactorial process that is fundamental to its development as a potential pharmaceutical agent. Through a combination of salt screening, single-crystal X-ray diffraction, and powder X-ray diffraction, a comprehensive understanding of the solid-state properties of different salt forms can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to undertake such studies, ultimately enabling the selection of a salt form with optimal physicochemical properties for drug development.

References

  • BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Retrieved from [Link]

  • Ng, S. W., & Hook, J. (2010). 2-(4-Morpholinecarbothioylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1718.
  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Ben Fathallah, M., et al. (2016). Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid. ResearchGate. Retrieved from [Link]

  • Saeed, A., et al. (2016). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 754–761.
  • Bansal, S., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. Retrieved from [Link]

  • (n.d.). 2.2.2.3 Substituted Benzyl Esters. Science of Synthesis.
  • Thakral, D., & Kelly, R. C. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Rousselin, Y., & Clavel, M. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
  • Liebscher, J., et al. (1987). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Benzylmorpholin-3-yl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical handling and disposal are not mere procedural formalities; they are foundational to scientific integrity and laboratory safety. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Benzylmorpholin-3-yl)acetic acid, moving beyond a simple checklist to explain the rationale behind each critical step.

Core Principles & Hazard Analysis

Before any disposal protocol is initiated, a thorough understanding of the compound's chemical nature and associated hazards is essential. While a specific, publicly available Safety Data Sheet (SDS) for 2-(4-Benzylmorpholin-3-yl)acetic acid is not readily found, we can deduce its likely hazard profile by examining its constituent chemical moieties: a morpholine ring, a carboxylic acid group, and a benzyl group.

  • Morpholine Moiety: Morpholine itself is a flammable and corrosive liquid.[1] Its derivatives should be handled with the assumption of similar corrosive properties and the potential to cause severe skin burns and eye damage.[2] Furthermore, morpholine can react with nitrosating agents to form the carcinogen N-nitrosomorpholine, a critical consideration for waste stream segregation.[3]

  • Carboxylic Acid Moiety: This functional group classifies the compound as an organic acid. Concentrated organic acids are corrosive and require careful handling.[4][5] They are generally incompatible with bases (exothermic reaction) and oxidizing agents.[4][6]

  • Benzyl Moiety: This group makes the compound aromatic and contributes to its organic nature.

Based on this analysis, we will operate under the assumption that 2-(4-Benzylmorpholin-3-yl)acetic acid is a hazardous substance requiring formal disposal procedures. A similar compound, 4-Benzylmorpholine-2-carboxylic acid hydrochloride, is classified as causing skin and serious eye irritation.[7]

Anticipated Hazard Profile

Hazard ClassPotential Effects & Rationale
Skin Corrosion / IrritationHigh Risk. Both morpholine and carboxylic acid functional groups are known irritants/corrosives.[2][5][7]
Serious Eye Damage / IrritationHigh Risk. Expected to be a severe eye irritant based on its chemical structure.[2][7]
Acute ToxicityModerate Risk. Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2]
Environmental HazardModerate Risk. Should not be released into the environment or disposed of via the sanitary sewer.[1][8][9]

Pre-Disposal Handling & Waste Segregation

Proper disposal begins with correct handling and segregation at the point of waste generation. Never mix incompatible waste streams.[10][11]

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the compound or its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes that can cause serious eye damage.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential absorption.[2]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of any dusts or aerosols.[8]

Waste Segregation Workflow

The following workflow illustrates the critical decision points for segregating waste at the source.

cluster_generation Waste Generation cluster_decision Segregation Decision cluster_containers Waste Containers start Generate Waste (e.g., unused solid, reaction mixture, contaminated items) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid solid_waste Solid Organic Hazardous Waste is_solid->solid_waste Yes solvent_type Is the solvent halogenated? is_liquid->solvent_type Yes non_halo Non-Halogenated Solvent Waste solvent_type->non_halo No halo Halogenated Solvent Waste solvent_type->halo Yes

Caption: Initial waste segregation at the point of generation.

Step-by-Step Disposal Protocol

Disposal of 2-(4-Benzylmorpholin-3-yl)acetic acid must be handled as regulated hazardous waste.[12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[1][10]

Step 1: Container Selection and Labeling

  • Choose a Compatible Container: Use a sturdy, leak-proof container with a secure, threaded cap.[4][10][11] The original product container is often a suitable choice.[4] The container must be chemically compatible with the waste; for acidic waste, avoid metal containers where possible.

  • Label Correctly and Completely: The container must be labeled with the words "Hazardous Waste".[12] The label must also include the full chemical name "2-(4-Benzylmorpholin-3-yl)acetic acid" (no formulas or abbreviations), the approximate concentration, and a list of any solvents present.[12]

Step 2: Waste Collection

  • Solid Waste: Collect unused reagents, reaction byproducts, and contaminated materials (e.g., weigh paper, gloves, silica gel) in a designated solid hazardous waste container.[4] This container should be lined with a clear plastic bag.[4]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • Segregate Solvents: Keep halogenated and non-halogenated solvent waste streams separate.[6][11]

    • Do Not Overfill: Leave at least 10-25% headspace in liquid waste containers to allow for vapor expansion.[6]

  • Keep Containers Closed: Waste containers must be kept securely closed except when actively adding waste.[10][11]

Step 3: Neutralization (Conditional)

  • While some institutional guidelines permit the neutralization of simple acids as a final step of a reaction, this is not broadly recommended for this compound.[4]

  • Rationale: The morpholine component remains a hazardous organic substance even after the carboxylic acid is neutralized. Therefore, the resulting salt solution must still be collected and disposed of as hazardous waste.

Step 4: Storage and Disposal

  • Storage: Store waste containers in a designated Satellite Accumulation Area near the point of generation.[13] Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[10][11]

  • Arrange for Pickup: Contact your institution’s Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[10] Follow all institutional procedures for waste handover.

Disposal Decision Pathway

start Waste Containing 2-(4-Benzylmorpholin-3-yl)acetic acid form Identify Waste Form start->form solid_path Solid Waste (powder, contaminated debris) form->solid_path Solid liquid_path Liquid Waste (solutions) form->liquid_path Liquid solid_container Collect in Labeled 'Solid Organic Hazardous Waste' Container solid_path->solid_container liquid_container Collect in Labeled 'Liquid Organic Acid Waste' Container (Note Solvent) liquid_path->liquid_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs Contact EHS for Waste Pickup storage->ehs

Caption: A streamlined decision pathway for compliant waste disposal.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, follow these procedures immediately.

  • Spill Response:

    • Alert Personnel: Notify others in the immediate area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and prevent re-entry.

    • Remove Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all nearby ignition sources.[1][14]

    • Containment: Absorb liquid spills with an inert material like vermiculite, dry sand, or a chemical spill kit absorbent.[1] Do not use combustible materials. For solid spills, carefully sweep to avoid creating dust.

    • Collection: Scoop the absorbed material or spilled solid into a designated hazardous waste container for disposal.[1]

    • Report: Report the incident to your laboratory supervisor and institutional EHS office.[10]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Procedures. Division of Research Safety, University of Illinois. [Link]

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Safety Data Sheet Morpholine. Redox. [Link]

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • MORPHOLINE - MsdsDigital.com. MsdsDigital.com. [Link]

  • SAFETY DATA SHEET - Air Wick. RBNAinfo. [Link]

  • Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Johns Hopkins Whiting School of Engineering. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • SAFETY DATA SHEET - (Benzylthio)acetic acid. ThermoFisher Scientific. [Link]

Sources

Comprehensive Safety and Handling Guide for 2-(4-Benzylmorpholin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, handling, and disposal protocols for 2-(4-Benzylmorpholin-3-yl)acetic acid, a compound of interest for researchers and professionals in drug development. As a substituted morpholine acetic acid derivative, it is imperative to handle this compound with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This document is structured to provide immediate, practical guidance rooted in established laboratory safety principles.

Hazard Assessment and Triage

  • Morpholine Derivatives: Morpholine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2] Some may also be flammable.[2][3]

  • Carboxylic Acids: Acetic acid, a simple carboxylic acid, is corrosive and can cause severe skin burns and eye damage.[4][5] While the acidity of 2-(4-Benzylmorpholin-3-yl)acetic acid may be different, it is prudent to treat it as a potential skin and eye irritant.[6]

Based on these structural alerts, 2-(4-Benzylmorpholin-3-yl)acetic acid should be handled as a compound that is potentially irritating to the skin and eyes, and possibly harmful if inhaled or ingested.

Table 1: Hazard Summary and Recommendations

Potential HazardAssociated RiskRecommended Precaution
Skin Contact Irritation, potential for chemical burns.[6]Wear appropriate chemical-resistant gloves and a lab coat.[7]
Eye Contact Serious eye irritation or damage.[4][6][8]Wear safety goggles or a face shield.[7][9]
Inhalation May cause respiratory tract irritation.[5][6]Handle in a well-ventilated area or a chemical fume hood.[10][11]
Ingestion May cause irritation to mucous membranes.[6]Do not eat, drink, or smoke in the laboratory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure personal safety when handling 2-(4-Benzylmorpholin-3-yl)acetic acid.[12]

  • Primary Barrier - Hand Protection:

    • Glove Selection: Nitrile gloves are a suitable choice for general handling and protection against a wide variety of chemicals.[11][13] Always inspect gloves for tears or punctures before use.

    • Glove Technique: Practice proper glove removal techniques to avoid skin contamination. Wash hands thoroughly after removing gloves.[14]

  • Secondary Barrier - Body and Face Protection:

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes.[9][15]

    • Eye Protection: Chemical splash goggles are mandatory.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]

    • Footwear: Closed-toe shoes are required in all laboratory settings.[10][15]

  • Respiratory Protection:

    • For routine handling of small quantities, a certified chemical fume hood will provide adequate ventilation.[10]

    • If a fume hood is not available or if there is a potential for aerosol generation, a risk assessment should be performed to determine if a respirator is necessary.[13][16]

Operational Plan: From Receipt to Experiment

A systematic workflow is critical to maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[17]

  • Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and amines.[6][18]

  • Ensure the container is clearly labeled with the chemical name and any known hazards.[10]

Step 2: Aliquoting and Weighing

  • Perform these operations in a chemical fume hood to minimize inhalation exposure.[18]

  • Use dedicated spatulas and weighing boats.

  • Close the primary container tightly after use.

Step 3: Solution Preparation and Use

  • When dissolving the compound, add it slowly to the solvent.

  • If working with volatile solvents, ensure the fume hood sash is at the appropriate height.[14]

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Spills and Exposures

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17][19]

Spill Management Workflow

The following diagram outlines the general procedure for managing a small chemical spill. For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Management_Workflow A 1. Alert Personnel & Assess Risk B 2. Don Appropriate PPE A->B Minor, manageable spill C 3. Contain the Spill B->C D 4. Absorb and Neutralize C->D Use spill kit materials E 5. Collect and Package Waste D->E F 6. Decontaminate the Area E->F G 7. Dispose of Waste Properly F->G

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.